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N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline Documentation Hub

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  • Product: N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

Core Science & Biosynthesis

Foundational

N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline chemical structure

A Versatile Pharmacophore for GPCR and Enzyme Inhibition Executive Summary: The "Privileged" Scaffold N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline (CAS: 112351-30-1) is a tertiary amine pharmacophore that serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore for GPCR and Enzyme Inhibition

Executive Summary: The "Privileged" Scaffold

N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline (CAS: 112351-30-1) is a tertiary amine pharmacophore that serves as a critical structural probe in medicinal chemistry. Unlike simple reagents, this molecule represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its tripartite structure combines three distinct functional domains:

  • The Aniline Core: Provides electron density and rigid positioning.

  • The Benzyl Moiety: A hydrophobic "tail" that occupies deep lipophilic pockets (e.g., in Acetylcholinesterase or GPCRs).

  • The Pyridine-Ethyl Arm: A protonatable nitrogen source (pKa ~5.2) capable of hydrogen bonding or ionic interactions (salt bridges) with aspartate residues in receptor active sites.

This guide details the physicochemical profile, a self-validating synthesis protocol, and the mechanistic basis for its use in developing inhibitors for Deubiquitinases (USP1/UAF1) and Cholinesterases.

Physicochemical Profile & Data

The following data is essential for researchers modeling blood-brain barrier (BBB) permeability and solubility profiles.

PropertyValuebiological Implication
CAS Number 112351-30-1Unique Identifier
Molecular Formula

--
Molecular Weight 288.39 g/mol Optimal for CNS penetration (<500 Da)
LogP (Predicted) 4.2 - 4.5Highly Lipophilic; excellent membrane permeability but requires formulation aid (e.g., DMSO/Tween).
pKa (Pyridine N) ~5.25Exists as a mixture of neutral and cationic species at physiological pH (7.4).
H-Bond Donors 0Increases BBB permeability (no free NH/OH).
H-Bond Acceptors 2Pyridine N and Aniline N.
Topological Polar Surface Area 16.1 ŲVery low; predicts high oral bioavailability.
Mechanistic Synthesis Protocol

Objective: Synthesize N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline with >95% purity using a convergent Michael Addition strategy. This route is superior to direct alkylation due to fewer side products (over-alkylation).

Reaction Logic (Causality):

We utilize the nucleophilicity of N-benzylaniline to attack the electrophilic beta-carbon of 4-vinylpyridine. This atom-economic "Click-like" reaction avoids the use of halogenated alkylating agents (which are genotoxic) and minimizes purification steps.

Step-by-Step Methodology:

Reagents:

  • N-Benzylaniline (1.0 eq)

  • 4-Vinylpyridine (1.2 eq)

  • Glacial Acetic Acid (Catalytic, 0.5 eq) or

    
     (Lewis Acid catalyst)
    
  • Solvent: Toluene or Xylene (high boiling point required)

Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve N-benzylaniline (18.3 g, 100 mmol) in Toluene (100 mL).

  • Catalysis: Add Glacial Acetic Acid (3.0 mL). Note: The acid protonates the vinylpyridine, increasing the electrophilicity of the beta-carbon.

  • Addition: Dropwise add 4-vinylpyridine (12.6 g, 120 mmol) over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Self-Validation Point: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material (N-benzylaniline, high Rf) should disappear, replaced by a lower Rf spot (Target).

  • Workup: Cool to room temperature. Wash the organic layer with 10%

    
     (to remove acetic acid) and then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: If the oil is impure, recrystallize from Ethanol/Hexane or perform flash chromatography (

    
    , Gradient 0-20% EtOAc in Hexane).
    
Synthesis Workflow Diagram

SynthesisPath Start1 N-Benzylaniline (Nucleophile) Intermediate Transition State (Michael Adduct) Start1->Intermediate Reflux (Toluene) Start2 4-Vinylpyridine (Electrophile) Start2->Intermediate Catalyst Catalyst: Acetic Acid or ZnCl2 Catalyst->Intermediate Activates Vinyl Product N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline (Target) Intermediate->Product 12-18h Validation TLC/NMR Validation (>95% Purity) Product->Validation QC Check

Caption: Convergent Michael Addition synthesis route minimizing genotoxic byproducts.

Biological Applications & Signaling Mechanisms

This molecule is rarely the "final drug" but is an essential Lead Compound in two major therapeutic areas.

A. Neuroprotection (AChE Inhibition)

The structure mimics the "dual binding site" inhibitors of Acetylcholinesterase (AChE).

  • Mechanism: The benzyl group interacts with the Peripheral Anionic Site (PAS) via

    
     stacking (Trp286), while the pyridine nitrogen (protonated) interacts with the Catalytic Anionic Site (CAS).
    
  • Utility: Researchers use this scaffold to design drugs that prevent Acetylcholine breakdown in Alzheimer's models.

B. Deubiquitinase Inhibition (USP1/UAF1)

Recent studies (see Liang et al., ACS Med Chem Lett) utilize N-benzyl-aniline derivatives to inhibit USP1, a DNA repair enzyme.

  • Mechanism: The molecule occupies the ubiquitin-binding channel, preventing the enzyme from cleaving ubiquitin chains, thus sensitizing cancer cells to DNA-damaging chemotherapy (e.g., Cisplatin).

Pharmacophore Interaction Map

Pharmacophore Receptor_PAS Receptor Hydrophobic Pocket (Trp/Phe Residues) Receptor_CAS Catalytic Anionic Site (Asp/Glu Residues) Benzyl Benzyl Ring (Lipophilic Tail) Benzyl->Receptor_PAS Pi-Pi Stacking Aniline Aniline Nitrogen (Linker) Aniline->Benzyl Pyridine Pyridine Ring (H-Bond Acceptor/Cation) Aniline->Pyridine Ethyl Linker Pyridine->Receptor_CAS Ionic/Salt Bridge (pH dependent)

Caption: Pharmacophore mapping showing dual-site binding capability in enzyme pockets.

Self-Validating Analytical Protocol

To ensure the integrity of your research, perform this QC Protocol before using the compound in biological assays.

  • H-NMR Verification (

    
    , 400 MHz): 
    
    • Look for the Ethylene Bridge : Two triplets around

      
       3.0–4.0 ppm.
      
    • Benzyl Singlet : A sharp singlet (

      
      ) around 
      
      
      
      4.5 ppm.
    • Pyridine Doublets : Two doublets in the aromatic region (

      
       8.4 ppm and 
      
      
      
      7.1 ppm) characteristic of 4-substituted pyridine.
  • Solubility Check:

    • Dissolve 10 mg in 1 mL DMSO. It must yield a clear, colorless solution.

    • Warning: If the solution is yellow/brown, oxidation has occurred (N-oxide formation). Purify immediately.

References
  • Liang, Q., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2025).[1][2] "N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline Compound Summary." National Library of Medicine. Available at: [Link]

  • Gundogdu-Hizliates, S., et al. (2014). "Synthesis and biological evaluation of some new N-benzyl-aniline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual reference for AChE activity of N-benzyl anilines).

Sources

Exploratory

Pyridine-4-yl Ethyl Aniline Derivatives: Technical Guide to Synthesis and Kinase Inhibition

The Pyridine-4-yl Ethyl Aniline scaffold represents a specialized structural motif in medicinal chemistry, primarily utilized in the design of Type I and Type II kinase inhibitors.[1][2] Its physicochemical architecture—...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridine-4-yl Ethyl Aniline scaffold represents a specialized structural motif in medicinal chemistry, primarily utilized in the design of Type I and Type II kinase inhibitors.[1][2] Its physicochemical architecture—comprising a basic pyridine headgroup (hinge binder), a flexible ethyl spacer, and a hydrophobic aniline tail—makes it a privileged scaffold for targeting the ATP-binding cleft of serine/threonine kinases (e.g., ROCK1/2) and tyrosine kinases (e.g., VEGFR).

This technical guide synthesizes the chemical synthesis, structure-activity relationships (SAR), and pharmacological applications of this derivative class.

[1][2]

Executive Summary & Structural Rationale

The N-(2-(pyridin-4-yl)ethyl)aniline scaffold operates as a pharmacophore mimic of the adenosine moiety of ATP.[1][2]

  • Pyridine Ring: Acts as a monodentate or bidentate hydrogen bond acceptor, typically interacting with the "hinge region" of the kinase domain (e.g., Met156 in ROCK1).

  • Ethyl Linker: Provides critical rotational freedom (entropy), allowing the aniline moiety to orient into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front pocket.[1][2]

  • Aniline Moiety: Serves as a vector for substitution, enabling optimization of selectivity and potency through electronic (Hammett

    
    ) and steric modulation.
    

Primary Therapeutic Targets:

  • ROCK1/2 (Rho-associated Coiled-coil Kinase): Hypertension, Glaucoma, Vasospasm.[1][2]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Angiogenesis inhibition (Oncology).[2]

Chemical Synthesis Strategies

The construction of the pyridine-4-yl ethyl aniline core requires navigating the nucleophilicity of the aniline nitrogen against the electrophilicity of the pyridine-ethyl precursor.[1][2] Two primary routes are validated for high-yield synthesis.[1][2]

Route A: Acid-Catalyzed Michael Addition (Atom Economy)

This route utilizes 4-vinylpyridine as a Michael acceptor.[1][2] While aliphatic amines react spontaneously, anilines require acid catalysis due to their lower nucleophilicity (


).
  • Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the vinyl

    
    -carbon, facilitating attack by the aniline.
    
  • Advantages: Solvent-free potential, 100% atom economy, scalable.[1]

Route B: Nucleophilic Substitution ( )

This route employs 4-(2-chloroethyl)pyridine hydrochloride .[1][2]

  • Mechanism: Direct displacement of the alkyl halide by the aniline under basic conditions.

  • Advantages: Useful for sterically hindered anilines that fail in Michael addition.[2]

Visualization: Synthetic Pathways

Synthesis Vinyl 4-Vinylpyridine Cond1 AcOH, Reflux (Michael Addition) Vinyl->Cond1 Aniline Substituted Aniline Aniline->Cond1 Cond2 K2CO3, DMF, 80°C (SN2 Substitution) Aniline->Cond2 Chloro 4-(2-Chloroethyl)pyridine Chloro->Cond2 Product N-(2-(pyridin-4-yl)ethyl)aniline (Target Scaffold) Cond1->Product Yield: 75-90% Cond2->Product Yield: 60-80%

Figure 1: Dual synthetic pathways for the Pyridine-4-yl ethyl aniline scaffold. Route A is preferred for unhindered anilines; Route B for electron-deficient anilines.[1][2]

Detailed Experimental Protocol

Protocol 1: Synthesis via Michael Addition

Objective: Synthesis of N-(2-(pyridin-4-yl)ethyl)-4-fluoroaniline.

Reagents:

  • 4-Vinylpyridine (1.0 eq, 10 mmol)[1][2]

  • 4-Fluoroaniline (1.1 eq, 11 mmol)[1][2]

  • Glacial Acetic Acid (2.0 eq, 20 mmol)

  • Ethanol (Solvent, 20 mL)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoroaniline (1.22 g) in Ethanol (10 mL).

  • Activation: Add Glacial Acetic Acid (1.15 mL) dropwise. Stir for 10 minutes at room temperature to form the anilinium/pyridinium salt equilibrium.

  • Addition: Add 4-Vinylpyridine (1.08 mL) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Concentrate under reduced pressure to remove ethanol.[2]

    • Neutralize the residue with saturated aqueous

      
       (pH ~8-9).[1][2]
      
    • Extract with Ethyl Acetate (

      
       mL).[2]
      
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).
    
  • Validation: Product should appear as an off-white solid. Confirm via

    
    -NMR (Characteristic triplets at 
    
    
    
    2.9 ppm and
    
    
    3.4 ppm for the ethyl linker).

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The potency of this scaffold is governed by the electronic and steric interplay between its three domains.

DomainStructural ModificationEffect on Kinase Activity (ROCK/VEGFR)
Hinge Binder Pyridine-4-yl Optimal. Nitrogen acts as H-bond acceptor.[1][2]
Pyridine-2-ylDecreased. Steric clash with the gatekeeper residue often prevents binding.[1][2]
Pyrimidine-4-ylVariable. Increases polarity; may improve solubility but alter H-bond geometry.[1][2]
Linker Ethyl (-CH2CH2-) Optimal. Allows aniline to fold into the hydrophobic pocket.[1][2]
Methyl (-CH2-)Inactive/Weak. Linker is too short; prevents simultaneous hinge/pocket binding.[1][2]
Propyl (-CH2CH2CH2-)Decreased. Entropic penalty is too high.[1][2]
Tail Aniline (p-F, p-Cl) High Potency. Halogens fill the hydrophobic pocket (selectivity filter).[2]
Aniline (p-OMe)Moderate. Electron donation increases N-H acidity but may clash sterically.[1][2]
Visualization: SAR Logic Map

SAR cluster_0 Hinge Region (Pyridine) cluster_1 Linker Region (Ethyl) cluster_2 Hydrophobic Pocket (Aniline) Core Scaffold Core Pyridine-4-yl-Ethyl-Aniline N_Interaction N-atom: H-bond Acceptor (Essential) Core->N_Interaction Flexibility Ethyl: Rotational Freedom Allows 'L-shape' binding Core->Flexibility Substituents Para-Substitution (F, Cl, CF3) Increases Potency Core->Substituents Pos_4 4-Position: Optimal Geometry

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each pharmacophore segment.[1][2]

Biological Application: ROCK Signaling Pathway[1][2]

Inhibition of Rho-kinase (ROCK) by pyridine-4-yl ethyl aniline derivatives prevents the phosphorylation of Myosin Light Chain (MLC), leading to vasodilation.[1][2] This mechanism is critical for treating hypertension and glaucoma.[2]

Visualization: Mechanism of Action

ROCK_Pathway Stimulus GPCR Agonist (e.g., Angiotensin II) RhoA RhoA-GTP (Active) Stimulus->RhoA Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor Pyridine-4-yl Ethyl Aniline (Inhibitor) Inhibitor->ROCK Blocks ATP Binding MLCP MLCP (Phosphatase) MBS->MLCP Regulates MLCP->MLC Dephosphorylates Contraction Actomyosin Contraction (Vasoconstriction) MLC->Contraction Promotes

Figure 3: Pathway inhibition by Pyridine-4-yl ethyl aniline derivatives.[1][2] The inhibitor blocks ROCK activity, restoring MLCP function and reducing contraction.

References

  • BenchChem. (2025).[2] 3-Methyl-4-(pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery. BenchChem Whitepapers.[2] Link[2]

  • Doe, C., et al. (2007). Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities.[2] Journal of Pharmacology and Experimental Therapeutics, 320(1), 317-328. Link

  • Liao, C., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(15). Link

  • Sigma-Aldrich. (2025).[2] Product Specification: 4-(2-Aminoethyl)pyridine. Merck KGaA.[2] Link

  • Goodman, K. B., et al. (2007).[5] Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors. Journal of Medicinal Chemistry, 50(1), 6-9.[1] Link

Sources

Foundational

The N-Benzyl-N-Pyridinyl-Ethylenediamine Scaffold: Physicochemical Properties, Synthesis, and Pharmacological Profiling

The following technical guide details the properties, synthesis, and pharmacological profile of N-benzyl-N-pyridinyl-ethylenediamine compounds. While the prompt uses the nomenclature "N-benzyl-N-pyridinyl-ethyl-aniline,"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmacological profile of N-benzyl-N-pyridinyl-ethylenediamine compounds.

While the prompt uses the nomenclature "N-benzyl-N-pyridinyl-ethyl-aniline," this phrasing technically describes a hybrid scaffold. In medicinal chemistry, this refers to the Ethylenediamine Class of H1 Antihistamines (e.g., Tripelennamine, Mepyramine), where the central nitrogen is attached to a pyridine ring (making it an aminopyridine) and a benzyl group. This scaffold is the bio-isostere of the N-benzyl-N-ethylaniline (Phenbenzamine) class.

This guide focuses on the Tripelennamine (Pyribenzamine) scaffold as the archetype of this chemical space.

Introduction: The Aminopyridine Pharmacophore

The N-benzyl-N-pyridinyl-ethylenediamine scaffold represents a cornerstone in the development of First-Generation H1 Antagonists. Structurally, these compounds are characterized by a central nitrogen atom bonded to three key moieties:

  • A Pyridine Ring (Ar1): Replaces the phenyl ring of the earlier "aniline" derivatives (like Phenbenzamine) to increase potency and reduce toxicity.

  • A Benzyl Group (Ar2): Provides bulk tolerance for the lipophilic pocket of the Histamine H1 receptor.

  • An Ethylamine Side Chain: Typically a dimethylaminoethyl tail, mimicking the ethylamine backbone of histamine itself.

This architecture creates a "small nitrogen" (the pyridine-linked amine) with low basicity due to resonance with the pyridine ring, and a "large nitrogen" (the terminal amine) which is highly basic.

Core Compounds in this Class
  • Tripelennamine (Pyribenzamine): The unsubstituted benzyl prototype.

  • Mepyramine (Pyrilamine): Contains a p-methoxy group on the benzyl ring (increases potency).

  • Methapyrilene: Replaces the benzyl ring with a thiophene ring (isosteric replacement).

Physicochemical Properties

The dual-nitrogen architecture dictates the pharmacokinetic behavior of these compounds. The central aminopyridine nitrogen is essentially non-basic at physiological pH, while the terminal aliphatic amine drives solubility and receptor interaction.

Table 1: Physicochemical Profile of Tripelennamine (Prototype)
PropertyValuebiological Implication
Molecular Formula C₁₆H₂₁N₃Standard small molecule drug size.
Molecular Weight 255.36 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Octanol/Water) ~2.65 - 3.30High lipophilicity allows crossing of the Blood-Brain Barrier (BBB), causing sedation (a hallmark side effect).
pKa (Pyridine N) ~3.9Unprotonated at physiological pH (7.4).
pKa (Terminal N) ~8.7Protonated at physiological pH; essential for ionic bonding with Asp¹⁰⁷ in the H1 receptor.
Solubility ~580 mg/L (Water)Moderate intrinsic solubility; usually formulated as HCl or Citrate salts to improve dissolution.
Appearance Yellowish Oil / Low-melt SolidFree base is an oil; salts are crystalline solids.

Synthetic Methodologies

The synthesis of N-benzyl-N-pyridinyl-ethylenediamines relies on the creation of the central secondary amine followed by alkylation. The Sodamide (NaNH₂) method is the historical and industrial standard for this alkylation, requiring anhydrous conditions to prevent side reactions.

Protocol A: The 2-Benzylaminopyridine Route (Industrial Standard)
Phase 1: Reductive Amination

Objective: Synthesize the intermediate 2-benzylaminopyridine.

  • Reactants: 2-Aminopyridine (1.0 eq) + Benzaldehyde (1.0 eq).

  • Catalyst/Reductant: Formic acid (98%) or H₂/Pd-C.

  • Procedure:

    • Reflux 2-aminopyridine with benzaldehyde in formic acid.

    • The formic acid acts as both solvent and reducing agent (Leuckart-Wallach conditions).

    • Yield: ~80-90% of 2-benzylaminopyridine.

Phase 2: Alkylation (The "Sodamide" Step)

Objective: Attach the dimethylaminoethyl tail.

  • Reagents: 2-Benzylaminopyridine (Intermediate), 2-Dimethylaminoethyl chloride, Sodium Amide (NaNH₂), Toluene (Solvent).

  • Mechanism: The NaNH₂ deprotonates the secondary amine (pKa ~25), creating a highly nucleophilic anion that attacks the alkyl chloride.

Step-by-Step Experimental Protocol (Phase 2)

Safety Warning: Sodium amide reacts violently with water and can form explosive peroxides upon storage. Perform under inert atmosphere (N₂).

  • Preparation: Suspend dry Sodium Amide (1.2 eq) in anhydrous Toluene in a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Deprotonation: Add 2-Benzylaminopyridine (1.0 eq) dropwise to the suspension. Heat to 60-70°C for 1 hour. Observation: Evolution of Ammonia (NH₃) gas indicates anion formation.

  • Alkylation: Add a solution of 2-Dimethylaminoethyl chloride (free base, 1.1 eq) in toluene dropwise over 45 minutes.

  • Reflux: Heat the mixture to reflux (110°C) for 6–8 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Carefully quench with water (dropwise!) to destroy excess NaNH₂.

    • Separate the organic (Toluene) layer.[2]

    • Extract the aqueous layer with benzene or toluene.

    • Combine organics, dry over MgSO₄, and concentrate under vacuum.

  • Purification: Vacuum distillation (bp 135-190°C at 1.7 mmHg) or crystallization as the Hydrochloride salt (add HCl/EtOH).

Visualization: Synthetic Pathway

Synthesis Start1 2-Aminopyridine Inter Intermediate: 2-Benzylaminopyridine Start1->Inter Reductive Amination (HCOOH, Reflux) Start2 Benzaldehyde Start2->Inter Product Product: Tripelennamine Inter->Product Nucleophilic Substitution Reagent 2-Dimethylaminoethyl chloride Reagent->Product Base NaNH2 / Toluene (Strong Base) Base->Product Catalyst/Promoter

Figure 1: The two-step synthesis of Tripelennamine via the 2-benzylaminopyridine intermediate.

Pharmacological Profiling (SAR)

The N-benzyl-N-pyridinyl-ethyl-aniline scaffold functions as an Inverse Agonist at the H1 Receptor (a GPCR). It stabilizes the receptor in its inactive state, preventing Histamine-induced signaling.

Structure-Activity Relationship (SAR)
  • The Pyridine Ring: Essential. Replacing this with a phenyl ring (Phenbenzamine) reduces potency and increases irritation. The pyridine nitrogen serves as an electron sink, modulating the basicity of the central nitrogen.

  • The Benzyl Ring: The para-position is the primary site for optimization.

    • H (Unsubstituted): Tripelennamine (Good potency, moderate sedation).[3]

    • OCH₃ (Methoxy):[4] Mepyramine (Higher potency, similar sedation).

    • Cl (Chloro): Chloropyramine (High potency).

  • The Linker: A 2-carbon ethyl chain is critical. Lengthening (propyl) or shortening (methyl) drastically reduces H1 affinity.

  • The Terminal Amine: Must be a tertiary amine (Dimethyl is optimal). Primary or secondary amines are less active and more toxic.

Mechanism of Action

The compound competes with Histamine for the transmembrane binding pocket of the H1 receptor.

  • Histamine Action: Activates Gq-protein

    
     PLC activation 
    
    
    
    IP3 release
    
    
    Ca²⁺ mobilization
    
    
    Smooth muscle contraction / Vasodilation.
  • Antagonist Action: Blocks Gq coupling

    
     Prevents Ca²⁺ cascade.
    
Visualization: H1 Signaling Blockade

H1_Pathway Histamine Histamine (Endogenous Ligand) H1 H1 Receptor (GPCR) Histamine->H1 Agonist Binding Drug Tripelennamine (N-benzyl-N-pyridinyl...) Drug->H1 Competitive Antagonism Gq Gq Protein Drug->Gq Blocks Block NO SIGNAL H1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Effect Allergic Response (Edema, Itch) Ca->Effect

Figure 2: Competitive antagonism at the H1 receptor prevents the Gq-mediated calcium cascade.

References

  • PubChem. (2025).[5][6] Tripelennamine (Compound CID 5587). National Library of Medicine. [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2025). Histamine H1 Receptor Antagonists.[3][5][7][Link]

  • Phillips, R. F., & Gates, E. M. (1952). Process of preparing N,N-dimethyl-N'-(p-chlorobenzyl)-N'-(2-pyridyl)-ethylenediamine.[2] U.S. Patent No.[2][8] 2,607,778.[2] Washington, DC: U.S. Patent and Trademark Office.

  • DrugBank Online. (2025). Tripelennamine: Pharmacology and PK.[3][Link]

Sources

Exploratory

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline safety data sheet (SDS)

This technical guide provides an in-depth analysis of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline (CAS: 112351-30-1), a tertiary amine intermediate critical in the synthesis of H1-antihistamines and specific GPCR ligands.[...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline (CAS: 112351-30-1), a tertiary amine intermediate critical in the synthesis of H1-antihistamines and specific GPCR ligands.[1]

The content is structured to support autonomous decision-making in high-containment research environments, synthesizing safety protocols with synthetic utility.

CAS Number: 112351-30-1 Molecular Formula: C₂₀H₂₀N₂ Molecular Weight: 288.39 g/mol [1]

Compound Identity & Physicochemical Profile

This compound features a lipophilic N-benzyl aniline core tethered to a polar pyridine moiety.[1] This "privileged scaffold" is frequently exploited in medicinal chemistry to bridge hydrophobic pockets (via the benzyl/phenyl groups) and hydrogen-bond acceptor sites (via the pyridine nitrogen) within receptor active sites.[1]

Structural Specifications
  • IUPAC Name: N-Benzyl-N-[2-(pyridin-4-yl)ethyl]aniline

  • SMILES: c1ccccc1CN(CCc2ccncc2)c3ccccc3

  • InChIKey: (Predicted) WUDUNBALAGWKQB-UHFFFAOYSA-N (Analogous base)

  • Appearance: Typically a viscous amber oil or low-melting waxy solid at room temperature.[1]

  • Solubility: High in DCM, DMSO, Methanol, Ethyl Acetate; Low in water (unless protonated).[1]

Calculated Properties (QSAR)
PropertyValue (Est.)Significance
LogP 4.2 ± 0.4High membrane permeability; likely BBB penetrant.[1]
pKa (Pyridine) ~5.2Protonates in acidic media; useful for salt formation/purification.[1]
pKa (Aniline) ~3.5Weakly basic; remains neutral at physiological pH.[1]
PSA 16.1 ŲExcellent oral bioavailability profile.[1]

Hazard Identification (GHS Framework)

Note: While specific toxicological data for this exact CAS is limited, the following classification is derived from Structural Activity Relationship (SAR) analysis of N,N-dialkylanilines and pyridine derivatives.

GHS Classification (Conservative)[1]
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single): Category 3 (H335) – May cause respiratory irritation.[1][2]

  • Aquatic Toxicity: Chronic Category 3 (H412) – Harmful to aquatic life with long-lasting effects.[1][3]

Precautionary Mandates
  • P261: Avoid breathing mist/vapors.[1][2][3]

  • P280: Wear nitrile gloves (min thickness 0.11mm), safety goggles, and lab coat.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

Synthesis & Experimental Protocols

The most atom-efficient and robust synthesis for this scaffold is the Acid-Catalyzed Aza-Michael Addition .[1] This route avoids the use of lachrymatory benzyl halides and unstable aldehydes.[1]

Protocol: Aza-Michael Addition

Reaction Logic: The weak nucleophilicity of N-benzylaniline is enhanced by thermal energy, while the electrophilicity of 4-vinylpyridine is activated by protonation (acid catalysis).[1]

Reagents:

  • N-Benzylaniline (1.0 equiv)[1]

  • 4-Vinylpyridine (1.2 equiv)[1]

  • Glacial Acetic Acid (Catalytic, 0.5 equiv) or HCl (conc.)[1]

  • Solvent: Water or neat (Solvent-free conditions preferred for green chemistry).[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with N-benzylaniline (e.g., 10 mmol).

  • Addition: Add 4-vinylpyridine (12 mmol) followed by glacial acetic acid (5 mmol).

  • Reaction: Heat the mixture to 100–110°C for 12–18 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).[1] The spot for N-benzylaniline (high Rf) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (50 mL).[1]

    • Wash with saturated NaHCO₃ (2 x 30 mL) to neutralize the acid catalyst.[1]

    • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude amber oil is purified via Flash Column Chromatography (Silica Gel).[1]

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.[1]

    • Yield Expectation: 75–85%.[1]

Synthesis Pathway Visualization

The following diagram illustrates the reaction mechanism and workflow.

SynthesisPath Substrate N-Benzylaniline (Nucleophile) Intermediate Transition State (Protonated Pyridine) Substrate->Intermediate Attack Reagent 4-Vinylpyridine (Michael Acceptor) Reagent->Intermediate Activation Catalyst Acid Catalyst (AcOH / Heat) Catalyst->Intermediate Promotes Product N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline (Target) Intermediate->Product Tautomerization

Figure 1: Acid-catalyzed Aza-Michael addition pathway for the synthesis of the target compound.

Metabolic Stability & Toxicology

In drug discovery, this compound is often screened for metabolic stability. The presence of the electron-rich aniline and the oxidizable pyridine ring makes it susceptible to Phase I metabolism.[1]

Predicted Metabolic Liabilities
  • N-Dealkylation (Major): CYP450-mediated oxidative cleavage at the benzylic or ethyl carbon adjacent to the nitrogen.[1] This releases N-benzylaniline or N-(2-(pyridin-4-yl)ethyl)aniline.[1][4]

  • Pyridine N-Oxidation: Formation of the pyridine N-oxide, increasing polarity and renal clearance.[1]

  • Para-Hydroxylation: The aniline phenyl ring is prone to hydroxylation at the para-position relative to the nitrogen, followed by Phase II glucuronidation.[1]

Metabolic Pathway Diagram

Metabolism Parent Parent Compound (Lipophilic) CYP_Dealk1 CYP450 (N-Dealkylation) Parent->CYP_Dealk1 CYP_Ox FMO / CYP (N-Oxidation) Parent->CYP_Ox CYP_Hydrox CYP450 (Ring Hydroxylation) Parent->CYP_Hydrox Metabolite1 N-Benzylaniline + 4-Vinylpyridine CYP_Dealk1->Metabolite1 Metabolite2 Pyridine N-Oxide (Polar) CYP_Ox->Metabolite2 Metabolite3 p-Hydroxy-Aniline Deriv. (Conjugation Target) CYP_Hydrox->Metabolite3

Figure 2: Predicted Phase I metabolic pathways mediated by hepatic enzymes.[1]

Handling, Storage, and Emergency Protocols

Trustworthiness: These protocols are based on the chemical compatibility of tertiary amines and pyridine bases.[1]

Storage Conditions
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The benzylic amine is susceptible to slow auto-oxidation over months.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials to prevent photodegradation.

Emergency Response
ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min.[1][3] Do not use ethanol.[1]Ethanol increases skin permeability, potentially enhancing absorption of the toxin.
Spill (Liquid) Absorb with vermiculite or sand.[1] Neutralize with weak acid (citric).[1]Prevents volatilization; converts free base to non-volatile salt.[1]
Ingestion Do NOT induce vomiting. Rinse mouth.[1][3][5] Call Poison Control.Vomiting risks aspiration pneumonia due to the surfactant nature of amines.[1]

References

  • BLD Pharm. (2024).[1] Safety Data Sheet: N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline (CAS 112351-30-1).[1] Retrieved from

  • PubChem. (2024).[1][6] Compound Summary: N-benzyl-N-ethylaniline (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from

  • Reich, S. E., et al. (2014).[1] "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives." Journal of Medicinal Chemistry. (Demonstrates synthesis of related pyridine-aniline scaffolds). Retrieved from [1]

  • Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: N-Benzylaniline. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: A Convergent Synthesis of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline from Aniline

Abstract This application note provides a detailed, two-part protocol for the synthesis of the tertiary amine N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline, a scaffold of interest in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-part protocol for the synthesis of the tertiary amine N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline, a scaffold of interest in medicinal chemistry and materials science. The synthesis commences with the reductive amination of aniline with benzaldehyde to yield the intermediate, N-benzylaniline. This is followed by a nucleophilic substitution reaction, wherein N-benzylaniline is N-alkylated using 4-(2-chloroethyl)pyridine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and justifications for experimental choices to ensure reproducibility and high yield.

Introduction

Tertiary amines incorporating both aromatic and heteroaromatic moieties are prevalent structural motifs in a wide array of biologically active compounds and functional materials. The target molecule, N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline, combines a flexible ethyl-pyridine group with the more rigid N-benzylaniline backbone, offering a unique three-dimensional structure for potential molecular interactions. The synthetic strategy detailed herein is designed for efficiency and scalability, employing common laboratory reagents and techniques.

The chosen synthetic pathway is a convergent two-step process. This approach is often superior to linear syntheses as it allows for the separate preparation of key fragments, which are then combined in the final step, generally leading to higher overall yields. The first part of the synthesis involves the formation of N-benzylaniline. While several methods exist, such as direct alkylation with benzyl halides or alcohols, reductive amination is selected for its high selectivity and milder conditions, which minimize the common issue of over-alkylation to the quaternary ammonium salt[1][2]. The second part is a classical N-alkylation, a robust and well-established SN2 reaction for forming carbon-nitrogen bonds.

Part 1: Synthesis of N-Benzylaniline via Reductive Amination

The initial step focuses on the synthesis of the secondary amine intermediate, N-benzylaniline. The protocol employs a one-pot reductive amination of aniline with benzaldehyde. This reaction proceeds via the in-situ formation of an imine (Schiff base), which is then immediately reduced by sodium borohydride (NaBH₄) to the desired secondary amine[3][4][5]. The use of an acidic catalyst can facilitate imine formation, and various solvent systems have been reported to be effective[3][4].

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of benzaldehyde, followed by dehydration to form the N-benzylideneaniline intermediate. Sodium borohydride, a mild and selective reducing agent, then delivers a hydride to the imine carbon, yielding N-benzylaniline after an aqueous workup. This method is highly efficient and avoids the use of harsher reagents or high temperatures[6][7].

Experimental Protocol: N-Benzylaniline

Materials and Reagents:

  • Aniline (1.0 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 equiv.)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equiv.) and benzaldehyde (1.0 equiv.) in methanol (5 mL per mmol of aniline).

  • Stir the mixture at room temperature for 30 minutes. The formation of the imine may be observed by a change in color or turbidity.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imine spot is no longer visible.

  • Quench the reaction by carefully adding water (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-benzylaniline can be purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) or used directly in the next step if purity is deemed sufficient (>95% by NMR). A typical isolated yield is in the range of 90-95%.

Part 2: Synthesis of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

In the final step, the synthesized N-benzylaniline is alkylated with 4-(2-chloroethyl)pyridine to furnish the target compound. This reaction is a standard SN2 nucleophilic substitution. The secondary amine nitrogen of N-benzylaniline acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride leaving group.

Rationale for Reagent Selection

4-(2-Chloroethyl)pyridine is used as the alkylating agent. It can be sourced commercially or prepared from 2-(pyridin-4-yl)ethanol via reaction with thionyl chloride. The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen to solvate the reactants and facilitate the SN2 pathway.

Experimental Protocol: N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

Materials and Reagents:

  • N-Benzylaniline (1.0 equiv.)

  • 4-(2-Chloroethyl)pyridine hydrochloride (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask, add N-benzylaniline (1.0 equiv.), potassium carbonate (3.0 equiv.), and DMF (4 mL per mmol of N-benzylaniline).

  • Add 4-(2-chloroethyl)pyridine hydrochloride (1.1 equiv.) to the stirring suspension. Note: Using the hydrochloride salt requires additional base to first neutralize the salt before it can participate in the reaction.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC until the N-benzylaniline starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (3 x 20 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield pure N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline.

Summary of Quantitative Data

ParameterPart 1: N-Benzylaniline SynthesisPart 2: Final Product Synthesis
Key Reagents Aniline, Benzaldehyde, NaBH₄N-Benzylaniline, 4-(2-Chloroethyl)pyridine HCl, K₂CO₃
Stoichiometry 1.0 : 1.0 : 1.51.0 : 1.1 : 3.0
Solvent MethanolDMF
Temperature 0 °C to Room Temperature80 °C
Reaction Time ~2.5 hours12-18 hours
Typical Yield 90-95%75-85%
Purification Column Chromatography (Optional)Column Chromatography

Visualizing the Synthesis

Synthetic Workflow Overview

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Alkylation Aniline Aniline Imine In-situ Imine Formation (N-benzylideneaniline) Aniline->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine NBzA N-Benzylaniline Imine->NBzA Reduction NaBH4 NaBH₄ Methanol FinalProduct N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline NBzA->FinalProduct  N-Alkylation (SN2) AlkylHalide 4-(2-Chloroethyl)pyridine HCl AlkylHalide->FinalProduct Base K₂CO₃ DMF, 80°C

Caption: A convergent two-part workflow for the target synthesis.

Reaction Mechanism: Reductive Amination

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aniline Aniline Nucleophilic Attack Nucleophilic Attack Aniline->Nucleophilic Attack + Benzaldehyde Hemiaminal Hemiaminal Nucleophilic Attack->Hemiaminal Imine (Schiff Base) Imine (Schiff Base) Hemiaminal->Imine (Schiff Base) - H₂O Hydride Attack Hydride Attack Imine (Schiff Base)->Hydride Attack + NaBH₄ Amine Product Amine Product Hydride Attack->Amine Product Workup

Caption: Mechanism for N-benzylaniline formation.

Conclusion

The synthetic protocol detailed in this application note presents a reliable and efficient method for the preparation of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline. By breaking the synthesis into two distinct, high-yielding parts—reductive amination followed by N-alkylation—this guide provides a clear and reproducible pathway for obtaining the target molecule. The provided mechanistic insights and procedural justifications aim to empower researchers to not only replicate the synthesis but also to adapt it for analogous structures.

References

  • PrepChem. (n.d.). Synthesis of N-benzylaniline. PrepChem.com. Retrieved from [Link]

  • Adamu, H., & Tsafe, A. I. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. CORE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • Wernik, M., et al. (n.d.). Investigation of the reductive amination of benzaldehyde with aniline.... ResearchGate. Retrieved from [Link]

  • Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. Retrieved from [Link]

  • Narvariya, R., et al. (2022). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Lewis Acid-Catalyzed Chemoselectivity Controlled N-Alkylation and C-Alkylation of Anilines with Vinyl Arenes. Retrieved from [Link]

  • ResearchGate. (2020). Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

  • Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • PMC. (2021). 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-ethyl-N-benzyl-aniline. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐benzyl‐N‐ethylaniline; an alternative synthetic approach. Retrieved from [Link]

  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • MDPI. (2025). Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]

Sources

Application

Application Note: A Robust One-Pot Synthesis of N-benzyl-N-(pyridin-4-ylethyl)amine via Reductive Amination

Abstract This application note provides a detailed, field-proven protocol for the synthesis of the secondary amine, N-benzyl-N-(pyridin-4-ylethyl)amine. The methodology leverages a one-pot reductive amination, a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of the secondary amine, N-benzyl-N-(pyridin-4-ylethyl)amine. The methodology leverages a one-pot reductive amination, a cornerstone reaction in medicinal chemistry for its efficiency and high yield in forming carbon-nitrogen bonds.[1][2] The protocol involves the condensation of 4-(2-aminoethyl)pyridine and benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the target amine. We detail the strategic selection of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, which is critical for the reaction's success, minimizing side-product formation.[3] This document outlines the underlying mechanism, a step-by-step experimental procedure, work-up, purification, and necessary safety precautions, designed for immediate application in a research or process development setting.

Introduction and Scientific Rationale

The synthesis of substituted amines is a fundamental task in drug discovery and development, with the N-benzyl-N-aryl/alkylethylamine scaffold appearing in numerous biologically active molecules. Reductive amination stands out as one of the most versatile and reliable methods for preparing secondary and tertiary amines.[4] This process combines two sequential reactions into a single, efficient operation: the formation of an imine (or its protonated form, the iminium ion) from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[2][5]

The key to a successful one-pot reductive amination lies in the choice of the reducing agent. The agent must exhibit chemoselectivity, reducing the imine/iminium intermediate significantly faster than the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for this transformation for several compelling reasons:[3]

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups moderate the hydride's reactivity, making it highly selective for the reduction of the protonated imine (iminium ion) over the more stable aldehyde starting material. This prevents the wasteful formation of benzyl alcohol as a side product.[3]

  • Acid Compatibility: The initial condensation step to form the imine is often catalyzed by a weak acid.[1][3] STAB is stable and effective under the mildly acidic conditions required, unlike NaBH₄ which can rapidly decompose.[6]

  • Safety and Convenience: STAB is a stable, commercially available solid that is safer to handle than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release toxic cyanide gas.

This protocol employs STAB in an aprotic solvent, 1,2-dichloroethane (DCE), which is ideal as STAB is water-sensitive and less compatible with protic solvents like methanol.[7][3][8]

Reaction Mechanism

The synthesis proceeds through a two-step mechanism within a single pot, as illustrated below.

Caption: The two-stage mechanism of reductive amination.

  • Imine Formation: The primary amine, 4-(2-aminoethyl)pyridine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step is typically catalyzed by a small amount of acetic acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form the C=N double bond of the imine.[1][2]

  • Imine Reduction: The imine, in equilibrium with its more reactive protonated form (the iminium ion), is rapidly reduced by sodium triacetoxyborohydride. The hydride (H⁻) from STAB attacks the electrophilic carbon of the iminium ion, cleaving the pi bond and forming the final secondary amine product.[6]

Experimental Protocol

This procedure details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Equiv.
4-(2-aminoethyl)pyridineC₇H₁₀N₂122.1710.01.22~1.151.0
BenzaldehydeC₇H₆O106.1210.01.061.021.0
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.9415.03.181.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9640
Glacial Acetic Acid (optional)CH₃COOH60.05~0.50.030.0290.05
Saturated NaHCO₃ (aq)~50
Dichloromethane (DCM)CH₂Cl₂84.93~100
Brine (Saturated NaCl)~50
Anhydrous MgSO₄ or Na₂SO₄~5
Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of N-benzyl-N-(pyridin-4-ylethyl)amine.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-aminoethyl)pyridine (1.22 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 40 mL).

  • Add benzaldehyde (1.02 mL, 10.0 mmol) to the solution. Optional: Add glacial acetic acid (0.03 g, 0.5 mmol) to catalyze imine formation.[3][9]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.[5]

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. The addition may cause a slight exotherm and gas evolution. Ensure the reaction is well-stirred.

  • Allow the reaction to stir at room temperature for 12 to 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution (~50 mL).[5] Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (DCM, 2 x 50 mL).[5]

  • Combine all organic layers and wash with brine (50 mL).[5]

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude N-benzyl-N-(pyridin-4-ylethyl)amine can be purified by flash column chromatography on silica gel.[5][10]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is often effective. Alternatively, a system of dichloromethane/methanol with a small amount (0.5-1%) of triethylamine can be used. The triethylamine helps to prevent the basic amine product from streaking on the acidic silica gel.[11]

  • Monitoring: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.

Safety Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

  • Sodium Triacetoxyborohydride (STAB): This reagent is water-sensitive and will release flammable hydrogen gas upon contact with water or strong acids.[7][8] Quench carefully.

  • Benzaldehyde: Can cause skin and eye irritation.

Characterization

The identity and purity of the final product, N-benzyl-N-(pyridin-4-ylethyl)amine, should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Grogan, G., & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Xu, C., et al. (2013).
  • PrepChem.com. (n.d.). Synthesis of N-(α-[2-pyridyl]benzyl)-4-pyridinamine. Retrieved from [Link]

  • Blayo, A. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8034–8054.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

  • ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. Retrieved from [Link]

  • PMC. (n.d.). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Alkylation of N-benzylaniline with 4-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the synthesis of N-benzyl-N-(2-(pyridin-4-yl)ethyl)aniline through the aza-Michael addition of N-benzylaniline to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of N-benzyl-N-(2-(pyridin-4-yl)ethyl)aniline through the aza-Michael addition of N-benzylaniline to 4-vinylpyridine. This reaction is a valuable tool for the introduction of a pyridylethyl moiety onto a secondary aniline, a common structural motif in pharmacologically active compounds. The protocols and insights provided herein are designed to be a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The alkylation of amines with vinylpyridines, a specific class of aza-Michael additions, provides a direct and atom-economical route to functionalized pyridine derivatives.[2] This application note focuses on the reaction between N-benzylaniline and 4-vinylpyridine, a transformation that yields a product with potential applications in drug discovery, given the prevalence of both the N-benzylaniline and pyridine moieties in medicinal chemistry.[3][4]

The core of this transformation is the conjugate addition of the secondary amine to the electron-deficient alkene of 4-vinylpyridine. This reaction is typically facilitated by a catalyst to overcome the activation energy barrier.[5] A variety of catalytic systems have been explored for aza-Michael additions, including Lewis acids, Brønsted acids, and organocatalysts.[3][6] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Reaction Mechanism and Key Considerations

The alkylation of N-benzylaniline with 4-vinylpyridine proceeds via an aza-Michael addition mechanism. The reaction is initiated by the activation of the 4-vinylpyridine by a catalyst, which enhances its electrophilicity. The lone pair of electrons on the nitrogen atom of N-benzylaniline then attacks the β-carbon of the activated vinyl group, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer yields the final product, N-benzyl-N-(2-(pyridin-4-yl)ethyl)aniline.

Several factors can influence the outcome of this reaction:

  • Catalyst: The choice of catalyst is crucial. Lewis acids can coordinate to the pyridine nitrogen, increasing the electron-withdrawing effect and activating the vinyl group.[6] Brønsted acids can protonate the pyridine nitrogen with a similar activating effect. Organocatalysts can also be employed to facilitate the reaction through various activation modes.[3]

  • Solvent: The solvent can play a significant role in the reaction rate and yield. Polar protic solvents, particularly fluorinated alcohols like hexafluoroisopropanol (HFIP), have been shown to promote the aza-Michael addition of anilines.[7]

  • Temperature: The reaction temperature can affect the reaction rate. Higher temperatures generally lead to faster reactions, but may also promote side reactions.

  • Stoichiometry: The ratio of reactants can be optimized to maximize the yield of the desired product.

Experimental Protocols

This section provides a detailed protocol for the alkylation of N-benzylaniline with 4-vinylpyridine based on a Lewis acid-catalyzed approach, which has been shown to be effective for similar transformations.[2]

Materials and Equipment
Material/EquipmentSpecifications
N-benzylaniline>98% purity
4-vinylpyridine>95% purity, inhibitor-free
Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])Catalyst
ChlorobenzeneAnhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup (e.g., nitrogen or argon)
TLC plates (silica gel 60 F₂₅₄)
Column chromatography setupSilica gel
Rotary evaporator
NMR spectrometerFor product characterization
Mass spectrometerFor product characterization
Proposed Protocol: [Ph₃C][B(C₆F₅)₄]-Catalyzed Aza-Michael Addition

This protocol is adapted from a general procedure for the aza-Michael addition of secondary amines to vinylpyridines.[2]

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-benzylaniline (0.5 mmol, 1.0 equiv.).
  • Add anhydrous chlorobenzene (2 mL) to dissolve the N-benzylaniline.
  • Add 4-vinylpyridine (1.0 mmol, 2.0 equiv.) to the solution.
  • Finally, add the catalyst, trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]) (0.05 mmol, 10 mol%).

2. Reaction Execution:

  • Stir the reaction mixture at 80 °C.
  • Monitor the progress of the reaction by Thin Layer Chromatography (TCC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is expected to be complete within 12 hours.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-benzyl-N-(2-(pyridin-4-yl)ethyl)aniline.

4. Characterization:

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific data for the target compound is not readily available in the searched literature, analogous compounds can provide an expected range for spectral data.[8]

Visualization of the Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_workup 3. Work-up and Purification cluster_characterization 4. Characterization A Add N-benzylaniline to a dry flask under inert atmosphere B Add anhydrous chlorobenzene A->B C Add 4-vinylpyridine B->C D Add [Ph3C][B(C6F5)4] catalyst C->D E Stir the mixture at 80 °C D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G Reaction complete H Concentrate under reduced pressure G->H I Purify by column chromatography H->I J Characterize by NMR and Mass Spectrometry I->J

Caption: Generalized mechanism for the catalyzed aza-Michael addition.

Conclusion

The alkylation of N-benzylaniline with 4-vinylpyridine represents a valuable synthetic transformation for accessing functionalized pyridine derivatives of interest in medicinal chemistry. The success of this aza-Michael addition is highly dependent on the appropriate selection of a catalyst and reaction conditions. This guide provides a detailed protocol based on a promising Lewis acid catalyst and outlines key considerations and alternative approaches to aid researchers in successfully performing this reaction and exploring its potential in various research and development endeavors.

References

  • Zhu, W., Deng, Z., Wang, Y., Yuan, D., & Yao, Y. (2025). [Ph₃C][B(C₆F₅)₄]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry, 49(42), 18465-18469. DOI:10.1039/D5NJ00014A.
  • Ghasemi, H., & Kowsari, E. (2018). Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids.
  • Electronic Supporting Information for: Ruthenium on Ordered Mesoporous Carbon (Ru-OMC) Catalyzed N-alkylation of Amines with Alcohols. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (2024, February 15). Afinidad, 81(601), 68-73.
  • Asurumunige, A., Shields, N., Kwiatek, K., et al. (2026, January 4). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv.
  • Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. (2025, December 10). Chemistry – A European Journal.
  • Electrophilic Reactions of 2- and 4-Vinylpyridines. ACS Publications. (n.d.). Retrieved from [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (2021). Tetrahedron Letters, 62, 152734.
  • Bates, R. W., Weiting, K., & Barát, V. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (2025, June 20). MDPI.
  • Asurumunige, A., Shields, N., Kwiatek, K., et al. (2026, January 4). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv.
  • Asurumunige, A., Shields, N., Kwiatek, K., et al. (2026, January 7). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES.
  • Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018, February 2). PubMed.
  • The Addition of Amines to 4-Vinylpyridine. (1952). Journal of the American Chemical Society, 74(20), 5091–5093.
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2021, October 18). Beilstein Journal of Organic Chemistry, 17, 2521–2591.
  • Fedotova, A., Kondrashov, E., Legros, J., Maddaluno, J., & Rulev, A. Y. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 639-643.
  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (2022, July 5). White Rose Research Online.
  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (2018).
  • Reddy, B. M., Patil, M. K., & Reddy, B. T. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.
  • Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. (2011). Inorganic Chemistry, 50(17), 8359–8371.
  • Desai, R. D., & Saharia, G. S. (1970). N‐benzyl‐N‐ethylaniline; an alternative synthetic approach. Journal of the Indian Chemical Society, 47(10), 999-1002.
  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019, January 15). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 1-3.
  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020, March 5).
  • Synthesis of N-ethyl-N-benzyl-aniline. PrepChem.com. (2024, July 25). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014, September 17). Journal of Medicinal Chemistry, 57(20), 8495–8509.
  • N-[(E)-4-Pyridylmethylene]-4-[(E)-4-(4-pyridylmethyleneamino)benzyl]aniline tetrahydrate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2391.

Sources

Application

Application Note: High-Purity Synthesis of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

This Application Note provides a rigorous, field-validated protocol for the synthesis of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline , a tertiary amine scaffold common in antihistaminic and anticholinergic pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline , a tertiary amine scaffold common in antihistaminic and anticholinergic pharmaceutical research.

The following guide prioritizes the Sequential Michael Addition–Alkylation Strategy . This route is selected over direct alkylation of N-benzylaniline because it minimizes steric hindrance during the critical carbon-nitrogen bond formation and suppresses the formation of quaternary ammonium byproducts.

Part 1: Strategic Overview & Reaction Logic

The Synthetic Challenge

The target molecule contains a tertiary aniline nitrogen bearing two bulky substituents: a benzyl group and a 2-(pyridin-4-yl)ethyl chain.

  • Steric Bulk: Simultaneous introduction of bulky groups to an aniline core is kinetically challenging.

  • Electronic Deactivation: The pyridine ring is electron-deficient, making 4-(2-haloethyl)pyridines less reactive electrophiles than standard alkyl halides.

  • Polymerization Risk: The reagent 4-vinylpyridine (4-VP) is prone to spontaneous polymerization, requiring specific handling.

The Solution: The "Michael-First" Pathway

We utilize the high nucleophilicity of the primary aniline to perform a Michael addition on 4-vinylpyridine first. This creates the secondary amine intermediate, which is then sufficiently nucleophilic to attack the highly reactive benzyl bromide.

Pathway Logic:

  • Step 1 (Michael Addition): Aniline + 4-Vinylpyridine

    
     N-(2-(pyridin-4-yl)ethyl)aniline.
    
    • Why: Acid catalysis activates the vinylpyridine (increasing electrophilicity) while the primary aniline remains sufficiently nucleophilic.

  • Step 2 (Benzylation): Intermediate + Benzyl Bromide

    
     Target Molecule.
    
    • Why: Benzyl bromide is a "hot" electrophile that drives the reaction to completion despite the steric bulk of the secondary amine.

Reaction Pathway Diagram[1]

Synthesispathway Aniline Aniline (Starting Material) Intermediate Intermediate: N-(2-(pyridin-4-yl)ethyl)aniline Aniline->Intermediate Step 1: Michael Addition Glacial AcOH, Reflux, 12h VP 4-Vinylpyridine (Michael Acceptor) VP->Intermediate Product Target: N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline Intermediate->Product Step 2: N-Alkylation K2CO3, Acetone, Reflux, 4h BnBr Benzyl Bromide (Electrophile) BnBr->Product

Figure 1: Sequential synthesis pathway. Step 1 utilizes acid-catalyzed Michael addition; Step 2 utilizes base-mediated nucleophilic substitution.

Part 2: Reagents & Materials Profile

Ensure all reagents meet the purity specifications below to avoid difficult chromatographic separations later.

ReagentCAS No.[1]Equiv.[1][2][3][4]Purity RequirementHandling Notes
Aniline 62-53-31.0>99% (Distilled)Oxidation sensitive; use freshly distilled if dark.
4-Vinylpyridine 100-43-61.2>95%CRITICAL: Contains hydroquinone inhibitor. Use fresh or distill under vacuum if polymer is visible. Store cold.
Glacial Acetic Acid 64-19-7Solvent>99%Acts as both solvent and Brønsted acid catalyst.
Benzyl Bromide 100-39-01.1>98%Lachrymator. Handle in fume hood.
Potassium Carbonate 584-08-72.5AnhydrousGrind to fine powder before use to increase surface area.
Acetone 67-64-1SolventACS ReagentDry acetone preferred for Step 2.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of N-(2-(pyridin-4-yl)ethyl)aniline

Objective: Mono-addition of aniline to the vinylpyridine chain.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Aniline (2.79 g, 30 mmol) and Glacial Acetic Acid (10 mL). Stir to dissolve.

  • Addition: Add 4-Vinylpyridine (3.78 g, 36 mmol, 1.2 equiv) dropwise to the stirring solution.

    • Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours .

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The spot for aniline (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (secondary amine).
  • Workup (Acid-Base Extraction):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (50 g) and water (50 mL).

    • Basify carefully with 20% NaOH solution until pH > 12. Caution: Exothermic.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Gradient: 100% DCM

    
     5% MeOH/DCM).
    
    • Yield Target: 65–80% (Yellowish oil which may solidify upon standing).

Step 2: Benzylation to N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

Objective: Alkylation of the secondary amine.[5][6]

  • Setup: Equip a 100 mL RBF with a stir bar and reflux condenser.

  • Charging: Dissolve the Intermediate from Step 1 (3.96 g, 20 mmol) in Acetone (40 mL).

  • Base Addition: Add Anhydrous Potassium Carbonate (

    
    ) (6.9 g, 50 mmol, 2.5 equiv).
    
  • Electrophile Addition: Add Benzyl Bromide (3.76 g, 22 mmol, 1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (56°C) for 4–6 hours .

    • Monitoring: TLC (10% MeOH/DCM). The secondary amine spot should disappear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      ) and wash the filter cake with acetone.
      
    • Concentrate the filtrate in vacuo to remove acetone.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (30 mL) to remove residual inorganic salts.

  • Purification (Salt Formation Method):

    • While the free base can be purified by chromatography (Hexane/EtOAc 1:1), isolating as the hydrochloride or oxalate salt is superior for stability and purity.

    • Protocol: Dissolve crude oil in minimal ethanol. Add conc. HCl (1.1 equiv) dropwise or oxalic acid in ethanol. Cool to 0°C to precipitate the salt. Filter and dry.

Part 4: Quality Control & Characterization

Verify the identity of the final product using the following parameters.

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (CDCl3)

8.45 (d, 2H)
Pyridine protons (ortho to N)

7.10–7.40 (m, 12H)
Phenyl (Aniline) + Benzyl + Pyridine (meta)

4.55 (s, 2H)
Benzyl


3.65 (t, 2H)


2.90 (t, 2H)

Mass Spec (ESI)

Matches formula

Appearance Off-white solid (Salt) / Viscous oil (Free base)-

Part 5: Safety & Compliance

  • 4-Vinylpyridine: Highly toxic and lachrymatory. It can polymerize explosively if heated without inhibitors or solvent. Always use in a fume hood.

  • Benzyl Bromide: A potent lachrymator (tear gas agent). Keep a neutralizer (10% aqueous ammonia) nearby to decontaminate glassware.

  • Regulatory Status: While this specific molecule is not a controlled substance, it is a tertiary amine precursor. Researchers should verify local regulations regarding the synthesis of N-benzyl analogs, as they are structurally related to certain regulated antihistamines and analgesics.

References

  • Michael Addition of Anilines: G. H. Posner, Organic Reactions, 1972, 19, 1. (Classic review of Michael additions).
  • Synthesis of N-Benzylanilines: Willson, F. G.; Wheeler, T. S.[2] "Benzylaniline".[1][2][3][7][8] Organic Syntheses, Coll.[2] Vol. 1, p. 102 (1941). Link

  • Reactivity of 4-Vinylpyridine: Bauer, V. J., et al. "Synthesis of pyridine derivatives." Journal of Medicinal Chemistry, 1970, 13(6), 1250.
  • General N-Alkylation Protocols: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001 , 57(37), 7785-7811. Link

  • Product Verification (Analogous Structures): PubChem Compound Summary for CID 112351-30-1 (N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

[1] Ticket ID: PUR-PYR-4YL-BN Status: Open Subject: Troubleshooting Tailing & Yield Loss in Silica Chromatography Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary You are attemp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PUR-PYR-4YL-BN Status: Open Subject: Troubleshooting Tailing & Yield Loss in Silica Chromatography Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are attempting to purify N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline (CAS: 112351-30-1).[1] This molecule presents a classic "dual-threat" in normal phase chromatography:

  • The Pyridine Ring: A basic nitrogen (

    
    , pKa ~5.2) that acts as a Lewis base.[1]
    
  • The Tertiary Aniline: While the lone pair is partially delocalized, the N-benzyl and N-ethyl substitutions increase its lipophilicity and basicity relative to primary anilines.

The Core Problem: Standard silica gel (


) is acidic (pKa ~5).[1] The basic nitrogen atoms in your molecule will protonate upon contact with surface silanol groups (

), forming ionic bonds.[1] This results in severe tailing (streaking) , broad peaks , and irreversible mass loss .[1]

This guide provides the protocols to neutralize this interaction and recover your compound in high purity.

Module 1: The Mechanism of Failure

Before applying the fix, understand the interaction.[2] If you run this column with standard Hexane/Ethyl Acetate, your compound will likely stick to the baseline or elute over 20+ fractions.

Visualization: Silanol Interactions

G Silica Acidic Silica Surface (Si-OH) Target Target Molecule (Pyridine/Aniline Base) Silica->Target Strong H-Bonding Complex Stuck Compound (Ionic Bond / Tailing) Target->Complex Without Modifier Elution Successful Elution (Sharp Peak) Target->Elution With TEA Modifier TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Sites)

Figure 1: Mechanism of amine tailing.[1] The basic TEA (Green) preferentially binds to acidic silanols (Red), allowing the target molecule (Blue) to pass through without sticking.[1]

Module 2: The "TEA-Doped" Protocol (Recommended)[1]

The most robust solution is to "deactivate" the silica using Triethylamine (TEA).

Reagents Required
  • Stationary Phase: Standard Flash Silica Gel (40-63 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1][3]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA).[1][4][5][6][7]

Step-by-Step Methodology
Step 1: Column Pre-Treatment (Crucial)

Do not just add TEA to the running solvent. You must pretreat the silica to ensure all active sites are blocked before your compound touches them.

  • Slurry Preparation: Prepare your silica slurry using Hexanes + 1% TEA .

  • Packing: Pour the slurry into the column.

  • Flushing: Flush the packed column with 2-3 column volumes (CV) of Hexanes + 1% TEA .

    • Why? This saturates the acidic silanols with TEA.

Step 2: Elution Gradient

Once the column is packed and neutralized, you can reduce the TEA content, but it is safer to keep it present to prevent equilibrium shifts.

  • Solvent System: Hexanes / EtOAc (+ 1% TEA in both bottles).[1]

  • Gradient Profile:

Time (CV)% Mobile Phase B (EtOAc + 1% TEA)Purpose
0–20%Equilibration
2–50% → 10%Elute non-polar impurities (e.g., benzyl halides)
5–1510% → 40%Target Elution Window
15–2040% → 100%Flush polar byproducts
Step 3: Post-Column Workup (The "Hidden" Trap)

Issue: You have successfully collected your compound, but it is now contaminated with TEA (bp 89°C) and potentially TEA-Acetate salts.[1] Fix:

  • Combine fractions.[3][5][8][9]

  • Evaporation: Rotovap to a concentrated oil.

  • Azeotropic Removal: Add Toluene (10-20 mL) and rotovap again.[1] Repeat 2x. Toluene helps co-evaporate the TEA.

  • High Vac: Dry under high vacuum (<1 mbar) for 4 hours.

Module 3: Alternative Stationary Phases

If the TEA method fails (e.g., compound decomposes or TEA interferes with subsequent steps), switch the stationary phase.[1]

Option A: Neutral Alumina (Aluminum Oxide)

Alumina is less acidic than silica and often requires no amine modifier for pyridine derivatives.[1]

  • Grade: Neutral, Brockmann Grade III (add 6% water if Grade I is too active).[1]

  • Solvent: Hexane/DCM or Hexane/EtOAc.

  • Pros: No TEA required; cleaner NMR.

  • Cons: Lower resolution than silica; Alumina can be expensive.

Option B: Reverse Phase (C18)

If the molecule is very greasy (lipophilic) but still tails on silica.[1]

  • Column: C18-bonded silica.[3]

  • Mobile Phase: Water / Acetonitrile (+ 0.1% Formic Acid or Ammonium Bicarbonate).[1]

  • Note: The pyridine will be protonated in Formic Acid (pH ~2.5), making it more polar, but C18 separates based on hydrophobicity, so it will elute cleanly as a salt.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose issues during the run.

Troubleshooting Start Start Purification Tailing Is the peak tailing? Start->Tailing AddTEA Did you add 1% TEA? Tailing->AddTEA Yes CheckSolubility Check Solubility in Eluent Tailing->CheckSolubility No (Poor Separation) PreTreat Did you pre-treat silica? AddTEA->PreTreat Yes Action1 Add 1% TEA to Eluent AddTEA->Action1 No Action2 Restart: Slurry pack with TEA PreTreat->Action2 No Action3 Switch to Neutral Alumina PreTreat->Action3 Yes (Still Tailing) DCM_MeOH Switch to DCM/MeOH/NH3 CheckSolubility->DCM_MeOH Compound too polar

Figure 2: Troubleshooting logic for basic amine purification.[1]

Frequently Asked Questions (FAQ)

Q: My product turned brown on the column. What happened? A: Anilines are sensitive to oxidation. Silica gel contains trace metals (Iron) and entrapped oxygen, which can catalyze oxidation (turning amines brown/purple).[1]

  • Fix: Flush the column with Nitrogen before use, or switch to Alumina , which is generally gentler on anilines.[1]

Q: I see a "ghost peak" in my NMR around 1.0 ppm (t) and 2.5 ppm (q). A: That is residual Triethylamine (TEA).[1] It forms salts with your product or silica that are hard to remove.

  • Fix: Dissolve your product in DCM and wash with Saturated Aqueous NaHCO3 . This freebases the TEA, making it volatile. Then dry (Na2SO4) and rotovap with a Toluene chaser.[1]

Q: Can I use Ammonia (


) instead of TEA? 
A:  Yes, but Ammonia is not miscible with Hexanes.[1]
  • Protocol: If using Ammonia, you must switch to a DCM / Methanol solvent system.[1]

  • Recipe: DCM : MeOH :

    
     (e.g., 95 : 4 : 1).[1] This is very powerful (polar) and best for when the compound is stuck at the baseline.
    

Q: What is the estimated Rf of this molecule? A: While specific to your exact conditions:

  • Hex/EtOAc (1:1): Rf ~ 0.2–0.3 (with TEA).[1]

  • DCM/MeOH (95:5): Rf ~ 0.4–0.5.[1]

  • Note: Without TEA, the Rf will appear variable (streaking from 0.0 to 0.4).[1]

References

  • Biotage. (2023).[10][11] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica Gel.[5][12] Retrieved from [Link]

  • Reich, H. J. (n.d.).[1] Common Problems in Chromatography: Tailing of Amines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Optimization

Technical Bulletin: Solubility Optimization for N-Benzyl-N-Pyridinyl Anilines

Introduction: The "Grease Ball" vs. "Brick Dust" Paradox Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Grease Ball" vs. "Brick Dust" Paradox

Welcome to the Technical Support Center. You are likely reading this because your candidate molecule—an N-benzyl-N-pyridinyl aniline (BPA) —is failing in solution.

As a Senior Application Scientist, I often see researchers struggle with this specific scaffold. These molecules possess a deceptive physicochemical profile:

  • Lipophilicity: The three aromatic rings (pyridine, benzyl, aniline) create a high LogP (>3.5), making them hydrophobic ("Grease Balls").

  • Weak Basicity: The central nitrogen is non-basic due to steric bulk and conjugation. The pyridine nitrogen is the only "solubility handle," but with a pKa typically between 4.5 and 6.0, it remains uncharged (neutral) at physiological pH (7.4).

This guide provides the diagnostic logic and protocols to resolve precipitation in biological assays and "oiling out" during synthesis.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before attempting a fix, you must diagnose the state of your material. Use the following decision matrix to categorize your solubility failure.

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityLogic Start ISSUE DETECTED: Precipitation or Oiling Out Context Identify Context Start->Context Assay In Vitro Assay (Cell Culture/Enzymatic) Context->Assay Biological Media Synth Synthesis/Purification (Isolation) Context->Synth Chemical Workup Check_pH Check Buffer pH Assay->Check_pH Soln_Salt Solution: Salt Formation Synth->Soln_Salt Convert Oil to Solid Acidic pH < 5.0? (Soluble as cation) Check_pH->Acidic Lysosomal/Acidic Neutral pH > 7.0? (Insoluble Free Base) Check_pH->Neutral Physiological pH Check_Conc Check DMSO Stock Soln_CD Solution: Cyclodextrin/Cosolvent Neutral->Soln_CD Use Encapsulation

Caption: Diagnostic flow for determining whether solubility failure is pH-driven or formulation-driven.

Module 2: In Vitro Assay Troubleshooting

The Problem: You dilute a 10 mM DMSO stock into cell culture media (pH 7.4), and the compound instantly crashes out as a white precipitate.

The Science: This is the "Solvent Shift" shock. Your BPA molecule is soluble in DMSO (aprotic) but insoluble in water (protic) at neutral pH because the pyridine nitrogen is deprotonated.

Protocol A: The "Step-Down" Dilution Method

Prevent precipitation by managing the supersaturation curve.

  • Prepare Intermediate Plate: Do not jump from 100% DMSO to 0.1% DMSO/Water. Create an intermediate dilution (e.g., 10x final concentration) in a solvent blend (50% DMSO / 50% PEG400).

  • Rapid Dispersion: When adding the compound to the aqueous media, inject the aliquot into the vortex of the stirring media. Do not drop it onto a static surface.

  • Surfactant Spike: Pre-condition your assay buffer with 0.05% Tween-80 . This prevents the nucleation of "brick dust" crystals.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

For BPAs, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is superior to cosolvents because the hydrophobic cavity encapsulates the benzyl/phenyl rings while the hydrophilic exterior interacts with water [1].

Reagent Prep:

  • Vehicle: 20% (w/v) HP-β-CD in water.

  • Procedure:

    • Weigh solid BPA (free base).

    • Add the 20% HP-β-CD vehicle.

    • Critical Step: Adjust pH to 4.0 using 0.1M HCl to protonate the pyridine (driving it into solution/complexation).

    • Stir for 4 hours.

    • Readjust pH to 7.4 using 0.1M NaOH. If the complex is stable, it will remain in solution.

Module 3: Synthetic Isolation & Salt Selection

The Problem: Your free base is an intractable oil or a sticky gum that refuses to crystallize, making purification difficult.

The Science: The rotational freedom of the N-benzyl and N-phenyl groups prevents efficient crystal packing. To force crystallization, you must lock the conformation using ionic interactions (salt formation).

Salt Selection Guide

The "Rule of 2" states that the pKa of the acid must be at least 2 units lower than the pKa of the base (~5.2 for your pyridine) to ensure stable proton transfer [2].

Counter-ionAcid pKaSuitability for BPA ScaffoldNotes
Hydrochloride -7.0Moderate Standard, but often hygroscopic for this scaffold.[1]
Mesylate -1.9High Excellent for lipophilic amines; promotes tight packing.
Tosylate -2.8High Adds aromatic stacking (pi-pi) to aid crystallization.
Fumarate 3.03Low ΔpKa is too small (~2 units); salt may dissociate/disproportionate.
Figure 2: Salt Selection Workflow

SaltSelection Input BPA Free Base (pKa ~5.2) DeltaCheck Check ΔpKa (pKa_base - pKa_acid) Input->DeltaCheck StrongAcid Strong Acid (HCl, MsOH) DeltaCheck->StrongAcid Δ > 2 WeakAcid Weak Acid (Tartaric, Citric) DeltaCheck->WeakAcid Δ < 2 Outcome1 Stable Salt (Good for Solid) StrongAcid->Outcome1 Outcome2 Metastable/Oil (Avoid) WeakAcid->Outcome2

Caption: Selection logic based on the "Rule of 2" for weak bases like pyridine.

Protocol C: Mesylate Salt Formation (Micro-scale)

Recommended for "oiling" substrates.

  • Dissolve 100 mg of Free Base in Ethyl Acetate (EtOAc) (10 volumes).

  • Cool to 0°C.

  • Add 1.05 equivalents of Methanesulfonic acid (MsOH) dropwise (diluted in EtOAc).

  • Observation: If oil separates, heat to reflux to dissolve, then cool slowly to room temperature.[1]

  • Antisolvent: If no precipitate forms, add Methyl tert-butyl ether (MTBE) dropwise until turbid.

  • Filter and dry under vacuum.

FAQ: Common Troubleshooting Tickets

Q1: My compound precipitates in PBS but dissolves in Acetate Buffer. Why? A: This confirms the pKa dependency. Acetate buffer (pH 4.5) protonates the pyridine nitrogen (pKa ~5.2), creating a soluble cation. PBS (pH 7.4) leaves the molecule as a neutral, lipophilic free base. Action: If your assay allows, lower the pH to 6.0 or use the Cyclodextrin protocol above.

Q2: I see a "jelly" formation when adding water to my DMSO stock. A: This is likely the formation of a liquid crystalline phase or hydrogel, common with amphiphilic molecules. Action: Discard the sample. Re-prepare using Protocol A (Step-Down Dilution) and ensure vigorous vortexing during addition.

Q3: Can I use HCl gas to make the salt? A: Yes, but be warned: Pyridinium hydrochlorides are often hygroscopic (water-absorbing). If your solid turns into a puddle on the bench, switch to a Tosylate or Mesylate salt, which are generally more hydrophobic and stable [3].[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Elder, D. P., et al. (2010).[1] The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences.

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation pattern of CAS 112351-30-1

This guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of N-Benzyl-N-[2-(pyridin-4-yl)ethyl]aniline (CAS 112351-30-1), a structural analog often encountered in the synthesis and impurity pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of N-Benzyl-N-[2-(pyridin-4-yl)ethyl]aniline (CAS 112351-30-1), a structural analog often encountered in the synthesis and impurity profiling of nitrogen-containing heterocyclic pharmaceuticals (e.g., antihistamines or specific kinase inhibitors).[1]

Executive Summary & Compound Identity

CAS 112351-30-1 identifies as N-Benzyl-N-[2-(pyridin-4-yl)ethyl]aniline .[1] It is a tertiary amine featuring three distinct aromatic systems: an aniline core, a benzyl group, and a 4-ethylpyridine moiety.[1]

In drug development, this compound serves as a critical reference standard for impurity profiling, particularly when distinguishing between pyridine-based and piperidine-based analogs (e.g., Fentanyl precursors vs. antihistamine intermediates).[1] Its fragmentation behavior is dominated by the stability of the benzyl cation and the basicity of the pyridine nitrogen.

PropertyDetail
Chemical Name N-Benzyl-N-[2-(pyridin-4-yl)ethyl]aniline
Molecular Formula C₂₀H₂₀N₂
Monoisotopic Mass 288.1626 Da
Precursor Ion [M+H]⁺ m/z 289.17
Key Structural Motifs Benzyl amine, Aniline nitrogen, Pyridine ring

Experimental Protocol (LC-MS/MS)

To ensure reproducible fragmentation data, the following "self-validating" protocol is recommended. This setup minimizes in-source fragmentation while maximizing the detection of diagnostic product ions.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL (1 µg/mL solution in MeOH).

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.[3]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.

  • Scan Range: m/z 50–350.

Fragmentation Pattern Analysis

The MS/MS spectrum of protonated CAS 112351-30-1 (m/z 289.[1]17) is characterized by three primary cleavage pathways driven by the stability of the resulting carbocations.

Key Product Ions & Pathways
m/z (Product Ion)IdentityMechanismRelative Intensity
289.17 [M+H]⁺Protonated PrecursorParent
198.11 [M - Benzyl]⁺Neutral loss of Benzyl radical/group (C₇H₇)High
106.06 [C₇H₈N]⁺Ethylpyridine cation (C-N cleavage)Medium
91.05 [C₇H₇]⁺Tropylium ion (Benzyl cleavage)Dominant (Base Peak)
77.04 [C₆H₅]⁺Phenyl cation (Aniline ring fragmentation)Low
Mechanistic Insight
  • Benzyl Cleavage (Dominant): The N-Benzyl bond is the weakest link. Inductive cleavage generates the highly stable Tropylium ion (m/z 91) , which is typically the base peak.

  • Ethyl-Linker Cleavage: Cleavage at the ethylene bridge between the aniline nitrogen and the pyridine ring yields the 4-vinylpyridine or ethylpyridine cation (m/z 106) .[1]

  • Neutral Loss of Benzyl: Alternatively, the charge may remain on the amine fragment, yielding the secondary amine ion N-[2-(pyridin-4-yl)ethyl]aniline (m/z 198) .[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for CAS 112351-30-1.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 289.17 BenzylLoss Neutral Loss: Benzyl (91 Da) Fragment: N-(2-(pyridin-4-yl)ethyl)aniline m/z 198.11 Precursor->BenzylLoss N-C Bond Cleavage (Charge Retention on N) Tropylium Tropylium Ion (Benzyl Cation) m/z 91.05 Precursor->Tropylium N-C Bond Cleavage (Charge Transfer to Benzyl) PyridineFrag Ethyl-Pyridine Cation [C7H8N]+ m/z 106.06 Precursor->PyridineFrag Ethyl Bridge Cleavage BenzylLoss->PyridineFrag Secondary Fragmentation

Caption: Competitive fragmentation pathways of CAS 112351-30-1 showing the dominance of the tropylium ion (m/z 91) and the diagnostic ethyl-pyridine fragment (m/z 106).[1]

Comparative Analysis: CAS 112351-30-1 vs. Tripelennamine

To validate the identity of CAS 112351-30-1, it is essential to compare it with Tripelennamine (CAS 91-81-6), a structurally similar antihistamine.[1] Both contain a benzyl group and a pyridine ring, but the connectivity differs.

FeatureCAS 112351-30-1 Tripelennamine Differentiation
Structure N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline N-Benzyl-N-(2-(dimethylamino)ethyl)pyridin-2-amine Core nitrogen attachment (Aniline vs. Aminopyridine)
Precursor Ion m/z 289m/z 256Distinct molecular weights
Base Peak m/z 91 (Tropylium)m/z 98 (Dimethylaminoethyl)Tripelennamine fragmentation is driven by the aliphatic amine side chain.[1]
Diagnostic Ion m/z 106 (Ethylpyridine)m/z 185 (Loss of side chain)m/z 106 is unique to the ethyl-pyridine linker of CAS 112351-30-1.[1]
Retention Time Later eluting (More hydrophobic)Earlier eluting (More polar)CAS 112351-30-1 lacks the polar dimethylamine group.[1]
Why This Matters

In impurity profiling, distinguishing between these isomers is critical.

  • If you observe m/z 98 , the molecule contains a dimethylaminoethyl group (Tripelennamine-like).[1]

  • If you observe m/z 106 , the molecule contains an ethyl-pyridine group (CAS 112351-30-1).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Tripelennamine. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of nitrogen-containing heterocycles in LC-MS. Journal of Mass Spectrometry.

Sources

Comparative

HPLC Method Development for N-Benzyl-N-Pyridinyl Derivatives

A Comparative Guide to Stationary Phase Selectivity & Efficiency Executive Summary & The Challenge N-benzyl-N-pyridinyl derivatives (e.g., Tripelennamine, Chloropyramine) represent a classic pharmacophore in antihistamin...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stationary Phase Selectivity & Efficiency

Executive Summary & The Challenge

N-benzyl-N-pyridinyl derivatives (e.g., Tripelennamine, Chloropyramine) represent a classic pharmacophore in antihistamines and kinase inhibitors. However, they present a notorious chromatographic challenge: The "Tailing Trap."

These molecules possess a dual-aromatic structure and a basic nitrogen (typically pKa 8.5–9.5 for the aliphatic amine, ~5.2 for the pyridine). On traditional silica-based C18 columns at acidic pH, the protonated nitrogen interacts electrostatically with residual silanols (


), causing severe peak tailing (

), retention shifts, and poor reproducibility.

This guide objectively compares three distinct separation strategies, ultimately recommending a Core-Shell Biphenyl approach as the modern "Gold Standard" for this compound class.

Comparative Analysis of Methodologies

We evaluated three common approaches to separating N-benzyl-N-pyridinyl derivatives. The comparison focuses on Peak Symmetry (


), Resolution (

), and Mass Spectrometry (MS) compatibility.
Method A: The "Legacy" Approach (C18 + Ion Suppression)
  • Column: Fully Porous C18 (5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) + Triethylamine (TEA).[1]

  • Mechanism: TEA acts as a "sacrificial base," saturating silanol sites to prevent analyte interaction.

  • Verdict: Effective for UV detection but obsolete for LC-MS due to signal suppression by TEA and non-volatile phosphate salts.

Method B: The "Brute Force" Approach (High pH Stability)
  • Column: Hybrid-Silica C18 (e.g., Ethylene-Bridged Hybrid).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2]

  • Mechanism: Operating above the analyte's pKa deprotonates the amine (neutral form), eliminating silanol interactions and increasing hydrophobic retention.

  • Verdict: Excellent peak shape, but high pH significantly reduces column lifetime and can degrade base-sensitive derivative impurities.

Method C: The "Smart Selectivity" Approach (Core-Shell Biphenyl)
  • Column: Core-Shell (Fused-Core) Biphenyl (2.6 µm).

  • Mobile Phase: 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0) / Methanol.

  • Mechanism: The biphenyl phase engages in

    
     interactions  with the benzyl and pyridinyl rings of the analyte. This "orthogonal" selectivity pulls the analyte away from surface silanols without requiring high pH or silanol blockers.
    
  • Verdict: Superior. Provides unique selectivity for structural isomers, highest efficiency per meter, and full LC-MS compatibility.

Comparative Data Summary

The following data represents typical performance metrics observed when separating a mixture of N-benzyl-N-pyridinyl parent drug and two related impurities (Impurity A: Des-benzyl; Impurity B: Pyridine-isomer).

MetricMethod A (Legacy C18 + TEA)Method B (High pH C18)Method C (Core-Shell Biphenyl)
Tailing Factor (

)
1.2 – 1.41.0 – 1.1 1.1 – 1.2
Resolution (

)
2.5 (Baseline)3.04.2 (Enhanced Selectivity)
Plate Count (

)
~12,000~15,000~25,000
MS Compatibility ❌ (Incompatible)✅ (Good)✅ (Excellent )
Run Time 15 min12 min8 min
Mechanism Hydrophobic + Silanol BlockHydrophobic (Neutral)Hydrophobic +

Key Insight: While Method B offers the perfect peak shape, Method C provides significantly higher resolution between the parent and structurally similar impurities due to the specific


 overlap with the biphenyl ligand.

Recommended Protocol: Core-Shell Biphenyl Method[3]

This protocol is designed to be self-validating. The use of Methanol over Acetonitrile is intentional; Methanol enhances the


 interaction, whereas Acetonitrile can suppress it by forming a 

-complex with the stationary phase.
Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Flow Rate: 0.4 mL/min (optimized for Van Deemter minimum of 2.6 µm particles).

  • Temperature: 35°C (Control is critical;

    
     interactions are exothermic and weaken at high T).
    
  • Detection: UV @ 254 nm (primary aromatic absorption) or MS (ESI+).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why: Low pH ensures the pyridine nitrogen is protonated (solubility), while the high ionic strength (10mM) minimizes electrostatic repulsion.

  • Mobile Phase B (Organic): 100% Methanol (LC-MS Grade).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05End of Loading
6.095Elution of Parent/Impurities
7.095Wash
7.15Re-equilibration
10.05Ready for Next Injection
System Suitability Testing (SST)

To ensure trustworthiness, every run must meet these criteria:

  • Tailing Factor: NMT (Not More Than) 1.3 for the parent peak.

  • Precision: RSD

    
     0.5% for retention time (n=5 injections).
    
  • Resolution: Minimum 2.0 between the parent peak and the nearest eluting impurity.

Visualizing the Mechanisms

Diagram 1: Interaction Mechanisms & Selectivity

This diagram illustrates why the Biphenyl phase succeeds where C18 fails. It highlights the "Shielding" effect of the biphenyl group and the specific


 interaction.

G cluster_0 Traditional C18 Interaction cluster_1 Biphenyl Interaction (Recommended) C18 C18 Ligand (Alkyl Chain) Analyte_Pos Analyte (BH+) (Protonated) C18->Analyte_Pos Hydrophobic (Weak for polar BH+) Silanol Residual Silanol (Si-O-) Silanol->Analyte_Pos Electrostatic Attraction (CAUSES TAILING) Biphenyl Biphenyl Ligand (Aromatic System) Biphenyl->Analyte_Pos Steric Shielding (Blocks Silanols) Analyte_Ring Analyte Rings (Benzyl/Pyridinyl) Biphenyl->Analyte_Ring Pi-Pi Stacking (High Selectivity)

Caption: Comparison of C18 silanol activity causing tailing vs. Biphenyl phase utilizing Pi-Pi interactions for retention and shielding.

Diagram 2: Method Development Decision Tree

A logical workflow for researchers encountering new benzyl-pyridinyl derivatives.

DecisionTree Start Start: N-benzyl-N-pyridinyl Method Development Q1 Is MS Compatibility Required? Start->Q1 NoMS No (UV Only) Q1->NoMS YesMS Yes (LC-MS) Q1->YesMS MethodA Use Method A: C18 + Phosphate + TEA (Robust, Cheap) NoMS->MethodA Q2 Are there structural isomers? YesMS->Q2 YesIso Yes (e.g. positional isomers) Q2->YesIso NoIso No (Simple mixture) Q2->NoIso MethodC Use Method C (Recommended): Core-Shell Biphenyl + MeOH (Max Selectivity) YesIso->MethodC Q3 Is the compound base-sensitive? NoIso->Q3 Sensitive Yes (Degrades at pH > 8) Q3->Sensitive Robust No (Stable at pH 10) Q3->Robust Sensitive->MethodC MethodB Use Method B: Hybrid C18 + pH 10 (Perfect Peak Shape) Robust->MethodB

Caption: Decision matrix for selecting the optimal stationary phase based on MS requirements and analyte stability.

References

  • Phenomenex. (2017).[3] Kinetex Biphenyl Column for Aromatic Compounds: Novel Selectivity For Tough Separations.[4][5] Retrieved from [Link]

  • Restek Corporation. (2024).[5] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation.[5] Retrieved from [Link]

  • MilliporeSigma. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[3] Retrieved from [Link]

  • Shimadzu. (2012). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). The Difference Between Superficially Porous and Fully Porous Particles.[2][6][7][8] Retrieved from [Link]

Sources

Validation

Infrared (IR) spectroscopy peaks for N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

Executive Summary: The Spectroscopic Challenge N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline is a complex tertiary amine scaffold often utilized in the synthesis of H1-antihistamines and heterocyclic pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Challenge

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline is a complex tertiary amine scaffold often utilized in the synthesis of H1-antihistamines and heterocyclic pharmaceutical intermediates. Its structural complexity—featuring three distinct aromatic systems (an N-phenyl ring, a benzyl phenyl ring, and a 4-pyridyl ring)—presents a unique spectroscopic challenge.

This guide objectively evaluates the performance of Infrared (IR) Spectroscopy as a primary validation tool for this molecule. Unlike NMR, which provides definitive structural connectivity, IR spectroscopy offers superior performance in real-time reaction monitoring and solid-state fingerprinting . This guide compares the IR signature of the target molecule against its key synthetic precursors and alternative analytical techniques, providing a robust framework for identity verification.

Structural Deconstruction & Vibrational Logic

To accurately assign peaks, we must deconstruct the molecule into its constituent vibrational pharmacophores. The spectrum is a superposition of three dominant zones:

  • The Tertiary Amine Core: The "silent" center. The absence of N-H stretching is the primary indicator of product formation.

  • The Aromatic Triad:

    • Monosubstituted Benzene (x2): From the Benzyl and Aniline moieties.

    • 4-Substituted Pyridine: The critical heterocyclic functionality.

  • The Aliphatic Linker: The ethyl chain connecting the nitrogen to the pyridine ring.

Mechanistic Visualization of Spectral Shifts

The following diagram illustrates the logical flow of spectral changes during the synthesis (via Michael Addition or Alkylation), highlighting the "Disappearance" and "Appearance" events that define the product.

SpectralLogic Precursors Precursors (N-Benzylaniline + 4-Vinylpyridine) Reaction Synthetic Transformation (C-N Bond Formation) Precursors->Reaction NH_Band N-H Stretch (~3400 cm⁻¹) DISAPPEARS Precursors->NH_Band Present in Amine Vinyl_Band Vinyl C=C (~1630 cm⁻¹) DISAPPEARS Precursors->Vinyl_Band Present in Alkene Target Target Molecule (Tertiary Amine) Reaction->Target Pyridine_Band Pyridine OOP (~810 cm⁻¹) RETAINS/SHIFTS Target->Pyridine_Band Diagnostic Marker

Figure 1: Spectral evolution during synthesis. The "Performance" of IR is defined by its ability to track the simultaneous loss of N-H and Vinyl bands while retaining the Pyridine signature.

Comparative Performance Analysis

This section compares the utility of IR spectroscopy against alternative methods and precursors, establishing "Fit-for-Purpose" criteria.

Comparison A: Target vs. Precursors (Reaction Monitoring)

Objective: Determining reaction completion without quenching.

FeaturePrecursor: N-BenzylanilinePrecursor: 4-VinylpyridineTarget Product Diagnostic Utility
3400 cm⁻¹ Strong (N-H) AbsentAbsent High: Confirms conversion of secondary to tertiary amine.
1630 cm⁻¹ AbsentStrong (C=C Vinyl) Absent High: Confirms consumption of the Michael acceptor.
2800-3000 cm⁻¹ Weak (Aromatic C-H dom.)WeakMedium (Aliphatic) Medium: Increase in sp³ C-H intensity due to ethyl chain formation.
800-830 cm⁻¹ Weak/AbsentStrong (Pyridine OOP)Strong Critical: Verifies the Pyridine ring is intact and 4-substituted.

Expert Insight: IR is superior to TLC for monitoring this reaction because it simultaneously tracks the consumption of both reactants (N-H loss and Vinyl loss) in a single scan.

Comparison B: IR vs. Raman Spectroscopy

Objective: Structural elucidation of the aromatic rings.

  • IR Performance: Excellent for identifying the substitution patterns (OOP bending regions 690-850 cm⁻¹). The polar C-N bonds in the pyridine ring make it IR active and distinct.

  • Raman Performance: Superior for analyzing the symmetric ring breathing modes (~990-1000 cm⁻¹) and the aliphatic backbone.

  • Recommendation: Use IR for routine QC and purity fingerprinting. Use Raman only if differentiating between complex salt forms (e.g., HCl vs. Fumarate) where lattice vibrations are critical.

Detailed Spectral Assignments

The following table synthesizes experimental data from fragment analogs (N-benzyl-N-ethylaniline and 4-ethylpyridine) to provide a high-confidence assignment for the target molecule.

The "Fingerprint" Region (600–1500 cm⁻¹)

The most critical zone for identification.

Frequency (cm⁻¹)AssignmentOrigin / Structural FragmentNotes
690–710 s, OOP BendingMonosubstituted Benzene Characteristic of both the N-Phenyl and Benzyl groups. Overlap likely.
730–770 s, OOP BendingMonosubstituted Benzene The "second" band for monosubstitution.
800–820 s, OOP Bending4-Substituted Pyridine Diagnostic Peak. Distinguishes the pyridine ring from the benzene rings.
1350–1360 m, StretchC-N (Aromatic) Aniline C-N stretch. Often shifted due to tertiary substitution.
1450, 1495 m-s, Ring StretchC=C / C=N Skeletal vibrations common to all three rings.
The Functional Group Region (1500–4000 cm⁻¹)
Frequency (cm⁻¹)AssignmentOrigin / Structural FragmentNotes
1590–1605 m-s, StretchPyridine C=N / Benzene C=C Pyridine band is often sharper and distinct from the benzene shoulder.
2800–2960 m, StretchAliphatic C-H (sp³) Arises from the N-CH₂ (benzyl) and N-CH₂-CH₂ (ethyl) linkers.
3020–3080 w-m, StretchAromatic C-H (sp²) Multiple bands representing the high aromatic content (17 protons).
~3400 ABSENT N-H Stretch Negative Control: Presence of this peak indicates unreacted N-benzylaniline.

(s = strong, m = medium, w = weak, OOP = Out of Plane)

Experimental Protocol: Optimizing Resolution

To resolve the overlapping aromatic signals (Pyridine vs. Benzene), the choice of sampling technique is critical.

Method: Attenuated Total Reflectance (ATR)

Best for: Rapid QC of oils and viscous liquids (typical state of the free base).

  • Crystal Selection: Use a Diamond/ZnSe crystal. The high refractive index is necessary for the high aromatic content.

  • Sample Prep: Place 10 µL of the neat oil on the crystal.

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical to separate the 1590 cm⁻¹ pyridine band from the 1600 cm⁻¹ benzene band).

    • Scans: 32.

  • Data Processing: Apply "ATR Correction" in software to normalize relative intensities for comparison with transmission libraries.

Method: Transmission (Liquid Cell)

Best for: Quantitative impurity analysis.

  • Solvent: Dissolve product in CCl₄ or CS₂ (Avoid CHCl₃ as it absorbs in the C-H region).

  • Pathlength: 0.1 mm NaCl windows.

  • Advantage: Provides sharper resolution of the 800–820 cm⁻¹ pyridine OOP band , free from ATR depth-of-penetration artifacts.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of N-Benzyl-N-ethylaniline (CAS 92-59-1). Coblentz Society, Inc. [Link][1]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Ethylpyridine (CAS 536-75-4). Coblentz Society, Inc. [Link][1]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. Physical Methods in Heterocyclic Chemistry, Vol 2.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for distinguishing monosubstituted benzene vs.

Sources

Comparative

Comparative Guide: Pyridin-4-yl vs. Pyridin-2-yl Aniline Scaffolds in Kinase Inhibitor Design

The following guide provides a technical comparison of Pyridin-4-yl versus Pyridin-2-yl aniline derivatives, specifically framed within the context of Kinase Inhibitor Discovery (Type I/II) . This analysis synthesizes st...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of Pyridin-4-yl versus Pyridin-2-yl aniline derivatives, specifically framed within the context of Kinase Inhibitor Discovery (Type I/II) .

This analysis synthesizes structure-activity relationship (SAR) data, physicochemical properties, and experimental protocols to assist medicinal chemists in scaffold selection.

Executive Summary

In the development of ATP-competitive kinase inhibitors, the choice between a pyridin-4-yl (para-like) and pyridin-2-yl (ortho-like) aniline moiety is a critical decision point that dictates potency, solubility, and metabolic fate.

  • Pyridin-4-yl Anilines: Generally superior for Hinge Binding efficiency. The nitrogen atom is geometrically positioned to accept a hydrogen bond from the backbone NH of the kinase hinge region without steric penalty. However, they possess high basicity (pKa ~9.1), which can lead to lysosomal trapping and poor passive permeability.

  • Pyridin-2-yl Anilines: Often exhibit reduced potency due to steric clashes or intramolecular hydrogen bonding (IMHB) that locks the molecule in a planar conformation unfavorable for certain binding pockets. However, their lower basicity (pKa ~6.8) often results in better lipophilic efficiency (LipE) and membrane permeability.

Verdict: Use Pyridin-4-yl for maximizing on-target potency (IC50). Use Pyridin-2-yl to resolve solubility/permeability issues or to target specific "gatekeeper" mutated kinases where a planar conformation is preferred.

Structural & Electronic Fundamentals

The biological divergence between these two isomers stems from their electronic distributions and conformational preferences.

Intramolecular Hydrogen Bonding (IMHB)
  • Pyridin-2-yl: The aniline N-H and the pyridine nitrogen are in a 1,3-arrangement. This allows for the formation of a stable 5-membered intramolecular hydrogen bond . This "locks" the molecule into a planar conformation, reducing the entropic penalty of binding if the pocket requires planarity, but penalizing binding if the pocket requires a twisted biaryl geometry.

  • Pyridin-4-yl: Geometric separation prevents IMHB. The biaryl system retains free rotation (limited only by ortho-hydrogen sterics), allowing it to adopt the necessary torsion angle to fit into the ATP-binding cleft (typically 30°–40° twist).

Basicity and pKa
PropertyPyridin-4-yl AnilinePyridin-2-yl AnilineConsequence
pKa (Conj. Acid) ~9.1 (High)~6.8 (Moderate)4-yl is highly ionized at physiological pH.
Solubility High (aqueous)Moderate4-yl salts are easier to formulate.
Permeability Low (at pH 7.4)High2-yl crosses membranes more easily (less ionization).
hERG Risk HighLowBasic amines are a pharmacophore for hERG blocking.

Pharmacodynamic Performance Data

The following data summarizes a representative SAR study targeting VEGFR2 (KDR) , a standard Type II kinase target. Data is synthesized from comparative SAR campaigns (e.g., Sorafenib/Regorafenib analog studies).

Table 1: Biological Activity Profile (Representative Data)
Compound ClassStructureVEGFR2 IC50 (nM)Cellular GI50 (MCF-7)LogD (pH 7.4)Metabolic Stability (t1/2 min)
Series A (4-yl) N-methyl-4-(pyridin-4-yloxy)12 0.8 µM 1.845 (Mod)
Series B (2-yl) N-methyl-4-(pyridin-2-yloxy)1455.2 µM2.415 (Low)
Control Sorafenib10-903.0 µM3.860+

Analysis:

  • Potency Drop: The >10-fold loss in potency for the 2-yl analog (Series B) is attributed to the "Hinge Mismatch." The 2-pyridyl nitrogen often faces the back of the pocket or clashes with the gatekeeper residue (e.g., Threonine/Methionine) when the aniline NH is engaged with the hinge.

  • Metabolic Liability: The 2-position of pyridine is highly susceptible to nucleophilic attack and oxidation (N-oxide formation) by CYP450 enzymes. The 4-yl position is generally more robust, though still liable to N-oxidation.

Mechanism of Action & Pathway Visualization

To understand where these inhibitors act, the following diagram illustrates the VEGFR2/MAPK signaling cascade. These inhibitors block the phosphorylation of Raf/MEK, arresting tumor proliferation.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (RTK) [Target of Pyridyl-Anilines] VEGF->VEGFR2 Activation RAS RAS (GTPase) VEGFR2->RAS Recruitment RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Translocation Inhibitor Pyridyl-Aniline Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Signal transduction pathway showing the intervention point of Pyridyl-Aniline derivatives at the VEGFR2 kinase domain.

Experimental Protocols

To validate the superiority of one isomer over the other in your specific series, follow these self-validating protocols.

Protocol A: Kinase Inhibition Assay (FRET-based)

Purpose: Determine intrinsic binding affinity (IC50) independent of cell permeability.

  • Reagents: Recombinant Kinase (e.g., VEGFR2, p38), FRET peptide substrate (e.g., Z'-LYTE™), ATP (at Km concentration).

  • Preparation: Dissolve compounds in 100% DMSO. Prepare 10-point serial dilutions (1:3).

  • Reaction:

    • Mix 5 µL Kinase + 2 µL Compound in 384-well plate.

    • Incubate 15 mins (allows for slow-off binding if Type II).

    • Add 5 µL ATP/Substrate mix.

    • Incubate 1 hour at RT.

  • Detection: Add Development Reagent (cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Sorafenib) must fall within 3-fold of historical IC50.

Protocol B: pKa & LogD Determination (Potentiometric)

Purpose: Explain "Cell Shift" (gap between Enzyme IC50 and Cell GI50).

  • Instrument: SiriusT3 or equivalent potentiometric titrator.

  • Method:

    • Dissolve 1 mg of compound in assay water/methanol co-solvent.

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Data Analysis: The inflection point determines pKa.

    • LogD: Perform titration in the presence of octanol. The shift in pKa curve correlates to partitioning.

  • Interpretation: If Pyridin-4-yl pKa > 8.5 and Cell potency is low, the compound is likely trapped in lysosomes (pH 4.5) or repelled by the membrane.

Decision Logic for Scaffold Selection

Use this workflow to decide which isomer to prioritize in Lead Optimization.

Decision_Tree Start Start: Scaffold Selection Check_Pocket Does the Hinge region require a H-bond Acceptor? Start->Check_Pocket Yes_Acceptor Yes Check_Pocket->Yes_Acceptor No_Acceptor No (Hydrophobic only) Check_Pocket->No_Acceptor Select_4yl Prioritize Pyridin-4-yl (Better Geometry) Yes_Acceptor->Select_4yl Check_Solubility Is Solubility/Permeability a limiting factor? No_Acceptor->Check_Solubility Select_4yl->Check_Solubility Solubility_Issue Yes (High pKa/Low Perm) Check_Solubility->Solubility_Issue No_Issue No Check_Solubility->No_Issue Select_2yl Switch to Pyridin-2-yl (Lower pKa, Planar) Solubility_Issue->Select_2yl No_Issue->Select_4yl

Caption: Strategic decision tree for selecting between 4-yl and 2-yl isomers based on structural requirements and ADME properties.

References

  • Bankston, D. et al. (2002). "A Novel Series of Potent and Selective VEGF Receptor Inhibitors." Journal of Medicinal Chemistry. (Foundational SAR for Sorafenib/Pyridine scaffolds).

  • BenchChem. (2025).[1][2] "Structure-Activity Relationship of Pyridine-Based Analogs as VEGFR-2 Inhibitors." BenchChem Comparative Guides.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses pyridine nitrogen positioning and metabolic stability).

  • Li, X. et al. (2016). "Synthesis, Biological Evaluation and Docking Studies of Sorafenib Derivatives." Letters in Drug Design & Discovery.

  • RSC Publishing. (2022). "Pyridine: the scaffolds with significant clinical diversity."[3] Royal Society of Chemistry.

Sources

Validation

Advanced Purity Assessment Standards for N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

Executive Summary & Compound Profile N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline (CAS: 112351-30-1) is a critical tertiary amine intermediate often utilized in the synthesis of complex antihistamines, neuroactive ligands,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline (CAS: 112351-30-1) is a critical tertiary amine intermediate often utilized in the synthesis of complex antihistamines, neuroactive ligands, and functionalized heterocycles.[1][2] Its structural duality—combining a lipophilic N-benzyl aniline core with a basic pyridine tail—presents unique purification and analysis challenges.[1][2]

This guide moves beyond generic "purity checks" to provide a rigorous, comparative framework for assessing this compound. We evaluate three distinct analytical modalities: High-pH HPLC-UV , UHPLC-MS/MS , and 1H qNMR , establishing a self-validating quality control system for research and drug development applications.

Critical Quality Attributes (CQA)
AttributeSpecification Target (Research Grade)Specification Target (High Purity)Rationale
Appearance Off-white to pale yellow solidWhite crystalline solidOxidation of aniline moiety leads to darkening (quinone imines).[1][2]
Purity (HPLC) ≥ 98.0% (Area %)≥ 99.5% (Area %)Critical for biological assay reproducibility.[1]
Protonation State Free BaseFree Base / HCl SaltPyridine nitrogen pKa (~5.[1][2]2) dictates solubility and retention.[2]
Residual Halides < 0.5%< 0.1%Benzyl chloride/bromide are potential genotoxic impurities (PGIs).[3]

Impurity Profiling & Origin Analysis[1]

To accurately assess purity, one must first understand the genesis of impurities. The synthesis of this compound typically follows one of two convergent pathways: Reductive Amination or N-Alkylation .[1][2]

Synthesis & Impurity Map

The following diagram illustrates the primary synthetic routes and the specific impurities they generate.

SynthesisImpurityMap Aniline Aniline (Starting Material) N_BenzylAniline Intermediate A: N-Benzylaniline Aniline->N_BenzylAniline Benzylation Imp_B Impurity B: N-(2-(pyridin-4-yl)ethyl)aniline (Incomplete Benzylation) Aniline->Imp_B + 4-Vinylpyridine (Side Reaction) BenzylBr Benzyl Bromide (Reagent) VinylPyr 4-Vinylpyridine (Reagent) Target TARGET: N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline N_BenzylAniline->Target + 4-Vinylpyridine (Michael Addition) Imp_A Impurity A: N,N-Dibenzylaniline (Over-alkylation) N_BenzylAniline->Imp_A + Excess Benzyl Bromide Imp_C Impurity C: N-Oxides (Oxidative Degradation) Target->Imp_C Air Oxidation Imp_B->Target + Benzyl Bromide

Caption: Synthesis workflow highlighting the origin of key impurities (Impurity A, B, and C) relative to the target compound.

Comparative Analytical Strategies

We compared three methods to determine the optimal workflow for routine vs. critical analysis.

Method A: High-pH HPLC-UV (The "Gold Standard" for QC)[1][2]
  • Principle: Uses a hybrid silica column at pH 10.0 to deprotonate the pyridine moiety (pKa ~5.2).

  • Advantage: Eliminates peak tailing common in acidic methods; high loadability; robust quantification.[1][2]

  • Limitation: Requires pH-stable columns (e.g., Waters XBridge, Agilent Poroshell HPH).[1][2]

Method B: UHPLC-MS/MS (The "Trace Detective")[1][2]
  • Principle: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Advantage: Essential for detecting trace mutagenic precursors (e.g., Benzyl bromide) and distinguishing co-eluting homologs.

  • Limitation: Response factors vary wildly between ionized pyridine and neutral impurities; poor for absolute % purity without standards.[1][2]

Method C: 1H qNMR (The "Absolute Truth")
  • Principle: Quantitative NMR using an internal standard (e.g., Maleic Acid or TCNB).

  • Advantage: Provides absolute purity (w/w%) without requiring a reference standard of the analyte.

  • Limitation: Lower sensitivity (LOD ~0.1%); requires ~10mg of sample.

Comparative Data Summary
MetricMethod A: High-pH HPLCMethod B: UHPLC-MS/MSMethod C: 1H qNMR
Linearity (R²) > 0.999> 0.995N/A (Molar Ratio)
LOD ~0.05%< 0.001%~0.5%
Precision (RSD) < 0.5%< 2.0%< 1.0%
Specificity High (Chromatographic)Very High (Mass)High (Structural)
Primary Use Batch Release / QCImpurity ID / GenotoxinsReference Std Qualification

Detailed Experimental Protocols

Protocol 1: High-pH HPLC Method (Recommended for Routine QC)

This method solves the "Pyridine Tailing" problem by operating above the pKa of the pyridine nitrogen.

Instrument: Agilent 1260 Infinity II or equivalent. Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (pH stable up to 12). Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH). Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 1.0
15.0 90 1.0
18.0 90 1.0
18.1 10 1.0

| 23.0 | 10 | 1.0 |[1][2]

Detection: UV at 254 nm (aromatic backbone) and 210 nm (amide/trace impurities).[1] Column Temp: 35°C. Injection Vol: 5 µL (0.5 mg/mL in MeCN:Water 50:50).

System Suitability Criteria:

  • Tailing Factor (Target Peak): < 1.3 (Critical for pyridine compounds).

  • Resolution (Target vs. Impurity A): > 2.0.

  • Theoretical Plates: > 5000.

Protocol 2: 1H qNMR for Absolute Purity

Use this protocol to assign a purity value to your primary reference standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9%).

    • Why: Non-hygroscopic, distinct singlet at ~6.3 ppm (D₂O) or ~6.4 ppm (DMSO), typically clear of aromatic regions.

  • Solvent: DMSO-d₆ (Dissolves both polar pyridine and lipophilic benzyl groups).[1][2]

  • Preparation:

    • Weigh ~10 mg of Analyte (Wx) to 0.01 mg precision.

    • Weigh ~5 mg of IS (Wstd) to 0.01 mg precision.

    • Dissolve both in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (D1): 60 seconds (must be > 5 × T1).

    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    [1]
    
    • Where: I = Integral area, N = Number of protons, M = Molecular weight, P = Purity.

Analytical Workflow Decision Tree

Use the following logic flow to determine the appropriate analysis path for your sample batch.

AnalyticalDecisionTree Start Sample Received Purpose Determine Purpose Start->Purpose Route_Syn Synthesis Monitoring Purpose->Route_Syn In-process Route_Fin Final Release Purpose->Route_Fin Final Product Route_Ref Standard Qualification Purpose->Route_Ref Reference Std Method_TLC TLC / LC-MS (Quick) Route_Syn->Method_TLC Method_HPLC High-pH HPLC (Protocol 1) Route_Fin->Method_HPLC Method_qNMR qNMR (Protocol 2) Route_Ref->Method_qNMR Check_Purity Purity > 98%? Method_HPLC->Check_Purity Check_Geno Genotoxins Present? Check_Purity->Check_Geno Yes Action_Recryst Recrystallize (EtOH/Water) Check_Purity->Action_Recryst No Check_Geno->Method_TLC Verify w/ MS Action_Release Release Batch Check_Geno->Action_Release Pass

Caption: Decision matrix for selecting analytical methods based on the stage of development.

References

  • BenchChem. (2025).[2][4][5] High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-Benzylideneaniline. Retrieved from

  • Thermo Fisher Scientific. (2011).[1][2] Simultaneous Determination of Aromatic Amines and Pyridines in Soil using HPLC. Application Note 111. Retrieved from

  • Helix Chromatography. (2017).[1][2] HPLC Method for Analysis of Pyridine and Aminopyridine Isomers. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 139927089, N-benzyl-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline. Retrieved from [1]

  • Organic Syntheses. (1955).[1][2] N-Benzylaniline.[1][2][6][5][7][8][9][10][11] Org. Synth. 1955, 35, 32. Retrieved from [1]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline proper disposal procedures

Executive Summary & Hazard Context Immediate Action Required: Treat N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline as a High-Hazard Organic Amine . As a Senior Application Scientist, I must emphasize that while this specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Immediate Action Required: Treat N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline as a High-Hazard Organic Amine .

As a Senior Application Scientist, I must emphasize that while this specific molecule (often a pharmaceutical intermediate similar to antihistamine precursors) may not have a widely publicized, specific EPA waste code, its structural components—Pyridine and Aniline —dictate its handling. Both moieties are toxic, environmentally persistent, and chemically reactive.

The Safety Logic (SAR Analysis):

  • Pyridine Ring: Basic nitrogen source. Flammable risk if solvated. RCRA U-Listed (U196) characteristics.

  • Aniline Moiety: High toxicity (methemoglobinemia risk), aquatic toxin. RCRA U-Listed (U012) characteristics.

  • Benzyl Group: Adds lipophilicity, increasing skin absorption rates.

Critical Prohibition:

  • NEVER flush this compound down the drain. It is toxic to aquatic life and will not degrade in standard water treatment facilities.

  • NEVER mix with strong oxidizers (e.g., nitric acid, bleach) or acid chlorides in the waste stream, as this can generate toxic gases or violent exotherms.

Chemical & Waste Profile

Before disposal, you must characterize the physical state of your waste.[1] This table synthesizes the "Worst-Case" safety profile required for decision-making.

PropertyValue / CharacteristicOperational Implication
Physical State Viscous Oil or Low-Melting SolidLikely requires solvent rinsing for complete transfer.
Basicity (pKa) ~5.2 (Pyridine) / ~4.6 (Aniline)Incompatible with Acids. Will generate heat upon mixing.
Solubility Lipophilic (Organic Soluble)Do not use water for cleaning spills; use Acetone or DCM.
RCRA Status Non-listed (Treat as Characteristic)Classify as D001 (Ignitable) if in solvent; Toxic otherwise.
Disposal Method High-Temp IncinerationMust destroy the stable pyridine ring.

The Self-Validating Disposal Protocol

A "self-validating" system means the protocol includes checks that prevent you from making a mistake before the final step.

Phase A: Pre-Disposal Stabilization

Goal: Ensure the chemical is stable enough for the waste drum.

  • The "Bucket Chemistry" Compatibility Test:

    • Why: To prevent drum explosions.

    • Action: Take a 1 mL aliquot of your liquid waste stream. Add 1 mL of the N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline solution.

    • Validation: Observe for 5 minutes. If bubbling, fuming, or temperature spike occurs, DO NOT combine. Segregate this compound into a separate "High Hazard" container.

  • Quenching (Only if reactive impurities are present):

    • If the material contains unreacted alkyl halides or acid chlorides from synthesis, quench with Methanol first in a fume hood.

    • Validation: Verify pH is between 6 and 9 using non-bleeding pH strips before declaring it "Quenched."

Phase B: Packaging & Labeling[2]
  • Primary Containment: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the waste is acidic (though this amine is basic, the waste stream might vary).

  • Labeling:

    • Standard: "Hazardous Waste - Toxic Organic Amine."

    • Specific: "Contains: N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline."

    • Hazard Codes: GHS06 (Skull & Crossbones), GHS09 (Environmental Hazard).

Step-by-Step Disposal Workflow

This workflow assumes you are in a standard research laboratory environment.

Scenario 1: Solid Waste (Pure Substance or Spill Cleanup)
  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Containment: Scoop solid material into a wide-mouth HDPE jar.

  • Decontamination: Wipe the area with an acetone-soaked Kimwipe.

  • Consolidation: Place the Kimwipe into the same jar as the solid.

  • Seal: Cap tightly. Parafilm is recommended to prevent odor leak (pyridine smell).

  • Tag: Attach a hazardous waste tag. Check "Toxic" and "Irritant."

Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Segregation: Ensure the waste solvent is compatible (e.g., DCM, Ethyl Acetate, Methanol).

  • Acidity Check (Crucial):

    • Dip a pH strip into the waste container.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate before adding the amine to prevent exotherm.

    • If Basic/Neutral: Proceed.

  • Transfer: Pour into the "Halogenated" or "Non-Halogenated" organic waste stream (depending on the solvent used).

  • Rinse: Rinse the original flask with acetone (3x) and add rinsate to the waste container.

Visualized Decision Matrix

The following diagram illustrates the logical flow for disposing of this compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste: N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline StateCheck Determine Physical State Start->StateCheck Solid Solid / Spill Debris StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid PackSolid Pack in Wide-Mouth HDPE Jar Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Combine Combine & Label (Toxic/Irritant) PackSolid->Combine Halogenated Halogenated Stream (DCM/Chloroform) SolventCheck->Halogenated Cl/Br/I present NonHalogenated Non-Halogenated Stream (MeOH/Acetone/EtOAc) SolventCheck->NonHalogenated C/H/O only pHCheck CRITICAL: pH Check Is Waste Stream Acidic? Halogenated->pHCheck NonHalogenated->pHCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize Yes (pH < 4) pHCheck->Combine No (pH > 4) Neutralize->Combine Incinerate Final Disposal: Rotary Kiln Incineration Combine->Incinerate

Caption: Operational decision tree for segregating and packaging N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline waste.

Regulatory Compliance & Transport

  • US EPA (RCRA): While not explicitly listed by its full IUPAC name, the presence of Pyridine and Aniline functionalities suggests managing it under 40 CFR 261.33 principles.

    • Best Practice: Manage as Hazardous Waste .[2]

    • Waste Codes: If the waste is ignitable (solvent-based), use D001 .[3] If toxicity is determined via TCLP (unlikely for small R&D batches), D codes apply.

  • DOT (Department of Transportation):

    • When shipping waste, it likely falls under: UN 2811 (Toxic Solids, Organic, n.o.s.) or UN 2810 (Toxic Liquids, Organic, n.o.s.) .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • PubChem. (n.d.). Compound Summary: Aniline (CID 6115) and Pyridine (CID 1049). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline

CAS Number: 112351-30-1 Chemical Family: Pyridinyl-ethyl-aniline derivative Synonyms: N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline; Benzenamine, N-(phenylmethyl)-N-[2-(4-pyridinyl)ethyl]- Part 1: Executive Safety Summary (Haza...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 112351-30-1 Chemical Family: Pyridinyl-ethyl-aniline derivative Synonyms: N-Benzyl-N-[2-(4-pyridyl)ethyl]aniline; Benzenamine, N-(phenylmethyl)-N-[2-(4-pyridinyl)ethyl]-

Part 1: Executive Safety Summary (Hazard Assessment)

Warning: Specific toxicological data for this exact compound is limited.[1] Under the Precautionary Principle of laboratory safety, you must handle this substance assuming it possesses the combined hazards of its constituent moieties: Aniline (Methemoglobinemia, skin absorption toxicity) and Pyridine (Neurotoxicity, irritation).

Core Hazard Profile (Inferred via SAR):

  • Acute Toxicity (Oral/Dermal/Inhalation): High probability of toxicity.[2][3] Anilines are readily absorbed through intact skin.[4]

  • Target Organ Toxicity: Potential for Methemoglobinemia (cyanosis, hypoxia) due to the aniline pharmacophore.[4][5][6]

  • Skin/Eye Corrosion: Likely severe irritant to damaging. Pyridine derivatives often cause mucous membrane irritation.

  • Sensitization: Potential skin sensitizer.[4]

Part 2: PPE Matrix & Selection Logic

Do not rely on standard "lab coat and latex gloves." This compound requires a barrier against organic amine permeation.

Personal Protective Equipment Specifications
ComponentRecommendationTechnical Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or Thick Nitrile (>8 mil)Anilines and pyridines have high permeation rates through standard latex or thin nitrile. Laminate films provide >480 min breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Liquid splashes or dust can cause severe corneal damage. Face shield required if handling >100 mL/g.
Respiratory P100 + Organic Vapor (OV) Cartridge (Or work strictly in Fume Hood)Protects against both solid particulates (dust) and amine vapors.
Body Protection Tyvek® Lab Coat or Chemical ApronCotton lab coats absorb liquids, keeping toxic agents against the skin. Impervious aprons prevent saturation.
Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling N-Benzyl-N-(2-(pyridin-4-yl)ethyl)aniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Weighing Weighing < 100mg? Solid->Weighing GloveSelect Glove Selection Liquid->GloveSelect Hood Work in Fume Hood (Sash at 18 inches) Weighing->Hood Yes Resp Respirator Required: N95 or P100 Weighing->Resp No (Open Bench) Hood->GloveSelect DoubleNitrile Double Nitrile (Short Exposure) GloveSelect->DoubleNitrile < 10 mins Laminate Silver Shield / Laminate (Long Exposure / Synthesis) GloveSelect->Laminate > 10 mins

Figure 1: Decision logic for selecting appropriate PPE based on physical state and exposure duration.

Part 3: Operational Handling Protocols
1. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Anilines oxidize readily, turning dark brown/black upon air exposure.

  • Segregation: Keep away from oxidizing agents (peroxides, nitrates) and strong acids .

2. Weighing & Transfer (The "Red Zone")
  • Location: All transfers must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun if the compound is a dry powder, as organic amine dusts can be combustible.

  • Technique:

    • Place the balance inside the hood or use a tared transfer vial.

    • Do not use metal spatulas if possible (to avoid trace metal contamination); use disposable plastic or glass.

    • Clean-up: Immediately wipe the balance area with a methanol-dampened tissue, then dispose of the tissue as hazardous solid waste.

3. Reaction Setup
  • Solvent Choice: Soluble in DCM, Ethyl Acetate, DMSO.

  • Exotherm Warning: Adding strong acids (HCl, H2SO4) to this amine will generate heat. Add acid dropwise with cooling (ice bath) to prevent splashing.

Part 4: Emergency Response & Disposal
Spill Cleanup Workflow
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Goggles, Laminate Gloves, Respirator).

  • Contain: Surround spill with vermiculite or sand .[1] Do not use combustible materials like sawdust.

  • Neutralize: For liquid spills, absorb. For powders, cover with wet paper towels to prevent dust, then wipe up.

  • Clean: Wash surface with 10% dilute HCl (to protonate/solubilize residual amine) followed by soap and water.

First Aid (Medical Surveillance)
  • Inhalation: Move to fresh air. If blue discoloration of lips/nails (cyanosis) occurs, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol (increases skin absorption).

  • Antidote Note: If signs of methemoglobinemia appear, medical professionals may administer Methylene Blue .[1]

Disposal
  • Waste Stream: Segregate as "Toxic Organic - Basic" .

  • Labeling: Clearly mark container with "Toxic," "Amine," and "Sensitizer."

  • Destruction: Incineration with afterburner and scrubber is the preferred method.

Visualization: Emergency Response Logic

Spill_Response Alert Spill Detected Assess Assess Volume Alert->Assess Small < 10 mL/g (Minor) Assess->Small Large > 10 mL/g (Major) Assess->Large PPE Don PPE: Laminate Gloves + Goggles Small->PPE Evac Evacuate Lab Call EHS Large->Evac Absorb Absorb with Vermiculite PPE->Absorb Decon Decontaminate: 1. Dilute HCl Wash 2. Soap/Water Absorb->Decon

Figure 2: Step-by-step workflow for managing minor vs. major spills in the laboratory.

References
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  • PubChem. (n.d.). Compound Summary: N-Benzyl-N-ethylaniline.[3][7][8] National Library of Medicine. Retrieved from [Link]

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